3-Hydroxy Midostaurin-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C35H30N4O5 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4D,5D,6D,11D,12D |
InChI Key |
ZZSBPGIGIUFJRA-XHHVRTAYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)C(NC7=O)O)[2H])[2H] |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Midostaurin-d5 is the deuterated analog of 3-Hydroxy Midostaurin, a primary and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. Midostaurin is a critical therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The parent drug, Midostaurin, undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated)[1][2][3]. 3-Hydroxy Midostaurin is also known as CGP52421[2][4].
Due to its structural similarity to the endogenous metabolite, this compound serves as an ideal internal standard for bioanalytical applications. The incorporation of five deuterium atoms results in a molecule that is chemically identical to its non-deuterated counterpart but possesses a distinct, higher mass-to-charge ratio (m/z). This property allows for its use in liquid chromatography-mass spectrometry (LC-MS) based assays to ensure precise and accurate quantification of Midostaurin and its metabolites in complex biological matrices such as plasma and serum.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in the metabolic pathway of Midostaurin, and detailed experimental protocols for its application as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C35H25D5N4O5 | [5][6] |
| Molecular Weight | 591.67 g/mol | [5] |
| Synonyms | CGP52421-d5 | [5][7] |
| Storage Conditions | Store at -20°C | [5] |
Role in Midostaurin Metabolism and Pharmacokinetics
Midostaurin is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system[1]. This metabolic process generates two major active metabolites: CGP62221 (the O-demethylated product) and CGP52421 (the hydroxylated product, 3-Hydroxy Midostaurin)[2][3][4]. Both metabolites, like the parent drug, are potent kinase inhibitors[8].
The pharmacokinetic profiles of Midostaurin and its metabolites are complex and time-dependent. Following multiple oral doses, the concentrations of Midostaurin and CGP62221 initially increase and then decline to a steady state. In contrast, the concentration of CGP52421 (3-Hydroxy Midostaurin) steadily increases, reaching significantly higher levels than the parent drug at steady state[3][4].
The table below summarizes key pharmacokinetic parameters for Midostaurin and its major metabolites.
| Compound | Half-life (t½) | Contribution to Total Plasma Concentration (AUC) at Steady State |
| Midostaurin | ~19-21 hours[1] | ~22%[1] |
| CGP62221 (O-Desmethyl Midostaurin) | ~32 hours[1] | ~28%[1] |
| CGP52421 (3-Hydroxy Midostaurin) | ~482 hours[1] | ~38%[1] |
The prolonged half-life and high plasma concentrations of 3-Hydroxy Midostaurin underscore the importance of its accurate quantification in pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the necessary precision and accuracy in these measurements.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Midostaurin and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.
Bioanalytical Method for Midostaurin and Metabolites using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 50 µL of an internal standard working solution containing this compound in methanol.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to ensure separation of the analytes.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Mass Transitions (m/z):
-
Midostaurin: Precursor ion -> Product ion
-
3-Hydroxy Midostaurin: Precursor ion -> Product ion
-
This compound (Internal Standard): Precursor ion -> Product ion
-
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizations
Midostaurin Metabolism
The following diagram illustrates the metabolic conversion of Midostaurin to its major active metabolites, 3-Hydroxy Midostaurin (CGP52421) and O-Desmethyl Midostaurin (CGP62221), primarily by the CYP3A4 enzyme.
Experimental Workflow for Bioanalysis
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Midostaurin and its metabolites using this compound as an internal standard.
Midostaurin's Mechanism of Action: FLT3 Signaling Pathway Inhibition
Midostaurin and its active metabolites exert their therapeutic effect by inhibiting multiple receptor tyrosine kinases, with a key target being FLT3[8]. In FLT3-mutated AML, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT[9][10]. Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways, ultimately inducing apoptosis in leukemic cells[11][12].
Conclusion
This compound is an indispensable tool for researchers and clinicians working with the anti-cancer agent Midostaurin. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for therapeutic drug monitoring and pharmacokinetic studies. A thorough understanding of Midostaurin's metabolism and the pharmacokinetic profile of its active metabolites, such as 3-Hydroxy Midostaurin, is essential for optimizing treatment strategies and ensuring patient safety. The detailed protocols and diagrams provided in this guide serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ascopubs.org [ascopubs.org]
- 5. glpbio.com [glpbio.com]
- 6. This compound (CGP52421-d5) | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. What is the mechanism of Midostaurin? [synapse.patsnap.com]
3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of 3-Hydroxy Midostaurin-d5. This deuterated analog of a primary Midostaurin metabolite is a critical tool in pharmacokinetic and metabolic research, particularly in the development of therapies targeting FMS-like tyrosine kinase-3 (FLT3).
Core Chemical Properties
This compound is a stable isotope-labeled version of 3-Hydroxy Midostaurin, a biologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin (PKC412). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Midostaurin and its metabolites in biological matrices.
| Property | Value | Source |
| Synonyms | CGP52421-d5 | [1] |
| Molecular Formula | C35H25D5N4O4 | [2] |
| Molecular Weight | 591.67 g/mol | [1] |
| CAS Number | Not available (Unlabeled: 179237-49-1) | [3] |
| IUPAC Name | N-((5S, 6R, 7R, 9R)-16-hydroxy-6-methoxy-5-methyl-14-oxo-6, 7, 8, 9, 15, 16-hexahydro-5H, 14H-17-oxa-4b, 9a, 15-triaza-5, 9-methanodibenzo[b, h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-(methyl-d3)benzamide-d2 | [4] |
| Physical Form | Solid | N/A |
| Solubility | General advice suggests dissolving in an appropriate organic solvent. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective. | [1] |
| Stereochemistry | Typically available as a mixture of diastereomers. | [4] |
Biological Activity and Role in Signaling Pathways
3-Hydroxy Midostaurin, the non-deuterated parent compound, is an active metabolite of Midostaurin and a potent inhibitor of several protein kinases, most notably FMS-like tyrosine kinase-3 (FLT3).[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5]
Both Midostaurin and its 3-hydroxy metabolite inhibit the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, including the STAT5, PI3K/Akt, and MAPK pathways.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in leukemia cells harboring FLT3 mutations.[8] The IC50 values for 3-Hydroxy Midostaurin against FLT3 autophosphorylation are approximately 132 nM in culture medium and 9.8 μM in plasma.[9]
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Midostaurin and its metabolites in biological samples such as plasma or serum.[4] A detailed synthesis protocol for this deuterated compound is not publicly available as it is typically offered as a custom synthesis product by specialized chemical vendors.[10]
Below is a representative workflow for a validated LC-MS/MS assay for Midostaurin, incorporating this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer a small volume (e.g., 100 µL) of the biological matrix (plasma or serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to the sample.
-
Protein Precipitation : Add a larger volume of cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to the sample to precipitate proteins.
-
Vortexing and Centrifugation : Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant, which contains the analyte and the internal standard, and transfer it to a new tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate : A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume : A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Midostaurin and its metabolites) and the internal standard (this compound) are monitored.
-
Quantification : The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of Midostaurin and its metabolites in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and metabolic data, which is crucial for the continued development and optimization of targeted cancer therapies. Understanding its chemical properties and the biological pathways it influences allows researchers to effectively utilize this compound in advancing the field of oncology drug development.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (CGP52421-d5) | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
An In-depth Technical Guide to the Structure and Synthesis of CGP52421-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of CGP52421-d5, a deuterated metabolite of the multi-kinase inhibitor, Midostaurin. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology. It includes detailed information on the compound's physicochemical properties, a proposed synthetic pathway, and protocols for relevant kinase inhibition assays. The guide also features visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction
CGP52421, also known as 3-Hydroxy Midostaurin, is a major active metabolite of Midostaurin (PKC412), a first-generation multi-targeted tyrosine kinase inhibitor. Midostaurin and its metabolites, including CGP52421 and CGP62221, are potent inhibitors of several key signaling kinases, such as FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase C alpha (PKCα).[1][2] These kinases are often dysregulated in various cancers, making them critical targets for therapeutic intervention. CGP52421-d5 is the deuterium-labeled analogue of CGP52421, which is frequently used as an internal standard in pharmacokinetic studies and metabolic research. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the biological activity of the molecule.
Structure and Physicochemical Properties
CGP52421 is an indolocarbazole derivative and exists as a mixture of two epimers.[3][4] The core structure is related to staurosporine, a natural product known for its potent kinase inhibitory activity. The deuterated form, CGP52421-d5, typically involves the replacement of five hydrogen atoms with deuterium on the N-methyl benzamide moiety.
Table 1: Physicochemical Properties of CGP52421
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₀N₄O₅ | [5][6] |
| Molecular Weight | 586.6 g/mol | [5] |
| XLogP3-AA | 4.3 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 586.22162007 Da | [5] |
| Monoisotopic Mass | 586.22162007 Da | [5] |
| Topological Polar Surface Area | 98 Ų | [5] |
| Heavy Atom Count | 44 | [5] |
| Formal Charge | 0 | [5] |
| Complexity | 1180 | [5] |
Note: The properties of CGP52421-d5 are expected to be very similar to the non-deuterated form, with a slight increase in molecular weight due to the deuterium atoms.
Synthesis of CGP52421-d5
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a staurosporine aglycone precursor:
-
Deuterated N-Methylation: The primary amine of the staurosporine aglycone is first acylated with benzoyl chloride. The resulting benzamide is then N-methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).
-
Hydroxylation: The deuterated Midostaurin analogue is then hydroxylated to introduce the hydroxyl group at the 3-position of the indolocarbazole core. This can be achieved through either chemical or chemoenzymatic methods.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Benzoyl Staurosporine Aglycone
-
Dissolve staurosporine aglycone (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Methylation with Deuterated Methyl Iodide
-
Dissolve the N-benzoyl staurosporine aglycone (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add deuterated methyl iodide (CD₃I, 1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield Midostaurin-d5.
Step 3: Hydroxylation to CGP52421-d5 (Chemoenzymatic Method)
-
Prepare a culture of a suitable microorganism known to express cytochrome P450 enzymes capable of hydroxylating indolocarbazoles (e.g., certain Streptomyces species).
-
Add the synthesized Midostaurin-d5 to the culture medium.
-
Incubate the culture under appropriate conditions (temperature, aeration, time) to allow for biocatalytic hydroxylation.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract and purify the resulting CGP52421-d5 by preparative high-performance liquid chromatography (HPLC).
Quantitative Biological Data
CGP52421 exhibits potent inhibitory activity against several kinases. The following tables summarize the available quantitative data for the non-deuterated form.
Table 2: In Vitro Kinase Inhibitory Activity of CGP52421
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
| FLT3 (autophosphorylation) | ~132 | Culture Medium | [7] |
| FLT3 (autophosphorylation) | 9800 | Plasma | [7] |
| FLT3-ITD | 200-400 | Not Specified | [5] |
| FLT3 D835Y | 200-400 | Not Specified | [5] |
| VEGFR-2 | <400 | Not Specified | [5] |
| TRK-A | <400 | Not Specified | [5] |
Table 3: Pharmacokinetic Parameters of CGP52421 (in humans)
| Parameter | Value | Conditions | Reference |
| Elimination Half-life (t₁/₂) | 482 hours | Following oral administration of Midostaurin | [1][2] |
| Clearance | 0.501 L/h | Initial formation | [1][8] |
Experimental Protocols for Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of CGP52421-d5 against its key kinase targets. These protocols can be adapted based on specific laboratory equipment and reagent availability.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the FLT3 enzyme and a suitable substrate (e.g., AXLtide) in the 1x Kinase Buffer.
-
Prepare a solution of ATP in 1x Kinase Buffer.
-
Prepare serial dilutions of CGP52421-d5 in 1x Kinase Buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the test compound (CGP52421-d5) or vehicle control (DMSO).
-
Add the FLT3 enzyme solution to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CGP52421-d5 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
VEGFR2 Kinase Inhibition Assay
A similar ADP-Glo™ based protocol can be used for VEGFR2.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer.
-
Dilute the VEGFR2 enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the 1x Kinase Buffer.
-
Prepare an ATP solution.
-
Prepare serial dilutions of CGP52421-d5.
-
-
Kinase Reaction and Detection:
-
Follow the same procedure as the FLT3 assay, substituting the FLT3 enzyme and substrate with VEGFR2 and its corresponding substrate.
-
PKCα Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer containing a PKC lipid activator.
-
Dilute the PKCα enzyme and a suitable substrate (e.g., CREBtide) in the 1x Kinase Buffer.
-
Prepare an ATP solution.
-
Prepare serial dilutions of CGP52421-d5.
-
-
Kinase Reaction and Detection:
-
Follow the same procedure as the FLT3 assay, using the PKCα enzyme, its specific substrate, and the appropriate reaction buffer.
-
Visualizations
Signaling Pathway of Midostaurin and its Metabolites
Caption: Signaling pathway of Midostaurin and its active metabolites.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
CGP52421-d5 is an essential tool for the preclinical and clinical development of Midostaurin and other related kinase inhibitors. Its well-defined structure and biological activity, coupled with its utility as an internal standard, make it invaluable for pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding of CGP52421-d5, offering a proposed synthetic route and standardized protocols for its biological evaluation. The presented information is intended to support further research and development in the field of targeted cancer therapy.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chemoenzymatic synthesis Home [pubs.rsc.org]
- 4. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Synthesis of N-protected staurosporinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]
- 8. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
The Role of 3-Hydroxy Midostaurin-d5 in the Pharmacokinetic Assessment of Midostaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin, a multi-targeted kinase inhibitor, is a critical therapeutic agent for specific hematological malignancies. Its clinical efficacy is influenced by its complex metabolism, leading to the formation of active metabolites. Accurate quantification of these metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. This technical guide delves into the pivotal role of 3-Hydroxy Midostaurin-d5 (CGP52421-d5) as an internal standard in the bioanalytical methods used to study the metabolism of Midostaurin. We provide a detailed overview of the metabolic pathways, quantitative data on Midostaurin and its metabolites, a comprehensive experimental protocol for their analysis, and a visual representation of the associated signaling cascades.
Introduction to Midostaurin Metabolism
Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] This process results in the formation of two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[1] Both metabolites contribute to the overall pharmacological activity of the drug, exhibiting inhibitory effects on various protein kinases.[2] Given their significant presence and activity, understanding the exposure of these metabolites is as crucial as monitoring the parent drug.
3-Hydroxy Midostaurin, also known as CGP52421, is a significant metabolite of Midostaurin.[1] For the precise quantification of CGP52421 in biological matrices, a stable isotope-labeled internal standard is essential to ensure the accuracy and reliability of bioanalytical methods. This compound serves as this critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Role of this compound
This compound is a deuterated analog of the metabolite 3-Hydroxy Midostaurin (CGP52421). In quantitative bioanalysis, particularly LC-MS/MS, stable isotope-labeled internal standards are the gold standard. They are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes (in this case, deuterium).
The primary role of this compound is to correct for variability during the analytical process. This includes:
-
Sample Preparation: It accounts for any loss of analyte during extraction and purification steps.
-
Matrix Effects: It helps to compensate for the enhancement or suppression of the analyte's signal caused by other components in the biological matrix (e.g., plasma, serum).
-
Instrumental Variability: It corrects for fluctuations in the LC-MS/MS system's performance.
By adding a known amount of this compound to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the concentration of the analyte, thereby improving the precision and accuracy of the measurement.
Quantitative Pharmacokinetic Data
The accurate quantification of Midostaurin and its metabolites is crucial for understanding their clinical pharmacology. The following table summarizes key pharmacokinetic parameters from a study in healthy subjects following a single 50 mg oral dose of [14C]midostaurin.[1]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-96h (ng*h/mL) | % of Total Radioactivity in Plasma (AUC0-96h) | t1/2 (h) |
| Midostaurin | 297 | 1.0 | 2950 | 22.0 | 20.3 |
| CGP62221 | 277 | 3.0 | 3710 | 27.7 | 33.4 |
| CGP52421 | 309 | 8.0 | 4380 | 32.7 | 495 |
Data extracted from He et al., 2017.[1]
Experimental Protocol: Quantification of Midostaurin and its Metabolites using LC-MS/MS
This section outlines a typical experimental protocol for the simultaneous quantification of Midostaurin, CGP62221, and CGP52421 in human plasma using this compound as an internal standard for CGP52421.[1]
Materials and Reagents
-
Midostaurin, CGP62221, and CGP52421 reference standards
-
This compound (CGP52421-d5) and other relevant deuterated internal standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (HPLC grade)
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (containing this compound).
-
Add 2 mL of tert-butylmethylether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes at 5°C.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 1100 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Column: Zorbax SB-C18, 2.1 x 30 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A detailed gradient program should be optimized to ensure separation of the analytes from matrix components. A typical starting condition would be 95% A, followed by a linear gradient to 95% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Midostaurin | 571.3 | 282.2 | 45 |
| CGP62221 | 557.3 | 282.2 | 45 |
| CGP52421 | 587.3 | 556.3 | 35 |
| This compound | 592.3 | 561.3 | 35 |
Note: The specific ion transitions and collision energies may require optimization based on the instrument used.
Visualizing Metabolic and Signaling Pathways
Midostaurin Metabolism Workflow
The following diagram illustrates the primary metabolic conversion of Midostaurin.
Caption: Metabolic pathway of Midostaurin.
Experimental Workflow for Metabolite Quantification
This diagram outlines the key steps in the bioanalytical process utilizing this compound.
Caption: Bioanalytical workflow for metabolite quantification.
FLT3 Signaling Pathway Inhibition by Midostaurin and Metabolites
Midostaurin and its active metabolites, including CGP52421, exert their therapeutic effect by inhibiting key signaling pathways, such as the one initiated by the FLT3 receptor tyrosine kinase.
Caption: Inhibition of the FLT3 signaling pathway.
Conclusion
The deuterated internal standard, this compound, is an indispensable tool for the accurate and precise quantification of the active Midostaurin metabolite, CGP52421. The use of robust and validated LC-MS/MS methods incorporating such standards is fundamental to elucidating the complex pharmacokinetics of Midostaurin and its contribution to clinical outcomes. This guide provides a comprehensive overview of the role of this compound, detailed experimental considerations, and the broader context of Midostaurin's metabolic and signaling pathways, serving as a valuable resource for professionals in drug development and clinical research.
References
3-Hydroxy Midostaurin-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy Midostaurin-d5, a deuterated analog of a major active metabolite of the multi-kinase inhibitor, Midostaurin. This document is intended for use by researchers, scientists, and drug development professionals, offering detailed information on its analytical specifications, the experimental protocols for its quantification, and its role in relevant biological signaling pathways.
Certificate of Analysis (Representative Data)
As direct access to a specific batch's Certificate of Analysis is typically provided only upon purchase, the following tables summarize representative quantitative data based on information from various chemical suppliers and analytical publications. This data is intended to serve as a reference for the expected quality and specifications of this compound.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | CGP52421-d5, N-((5S,6R,7R,9R)-16-hydroxy-6-methoxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-d5 |
| Molecular Formula | C₃₅H₂₅D₅N₄O₅[1] |
| Molecular Weight | 591.68 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Analytical Data
| Test | Method | Specification |
| Purity (by HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥ 98% |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
| Mass (by ESI-MS) | Electrospray Ionization Mass Spectrometry | [M+H]⁺ = 592.7 |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99% Deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Biological Context and Signaling Pathways
3-Hydroxy Midostaurin is an active metabolite of Midostaurin, a potent inhibitor of multiple receptor tyrosine kinases.[2][3] Its deuterated form, this compound, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the non-deuterated metabolite in biological matrices.[1] The primary targets of Midostaurin and its active metabolites are FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC).[2]
FLT3 Signaling Pathway
Mutations in the FLT3 receptor are common in Acute Myeloid Leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Midostaurin and its metabolites inhibit this aberrant signaling.
References
A Technical Guide to 3-Hydroxy Midostaurin-d5 for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 3-Hydroxy Midostaurin-d5, a critical tool in the research and development of the multi-kinase inhibitor, Midostaurin. This document details commercially available sources, key quantitative data, and experimental applications, with a focus on its use as an internal standard in analytical methodologies.
Commercial Availability and Specifications
This compound, the deuterated stable isotope-labeled analog of a major active metabolite of Midostaurin, is available from several specialized chemical suppliers. Its primary application in a research setting is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays, ensuring accurate quantification of 3-Hydroxy Midostaurin in biological matrices.
Below is a summary of commercial suppliers and their product specifications. Please note that for the most accurate and up-to-date information, including lot-specific purity and isotopic enrichment, it is recommended to request a Certificate of Analysis directly from the supplier.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| MedChemExpress | This compound | HY-108263S | C₃₅H₂₅D₅N₄O₅ | 591.68 | Not specified | Deuterium labeled 3-Hydroxy Midostaurin.[1] |
| Simson Pharma Limited | This compound (CGP52421-d5) | M1170007 | C₃₅H₃₀N₄O₅ | 591.7 | Not specified | Accompanied by a Certificate of Analysis.[2] |
| Veeprho | This compound (Mixture of Diastereomers) | DVE001070 | C₃₅H₂₅D₅N₄O₅ | 591.68 | Not specified | Described as a deuterium-labeled analog of Midostaurin used as an internal standard.[3] |
| ARTIS STANDARDS | 3-Hydroxy Midostaurin D5 | AC0579 | C₃₅H₂₅D₅N₄O₅ | 591.67 | Not specified | Stable isotope impurity of Midostaurin. |
| Transfochem | 3-Hydroxy Midostaurin Epimer II-D5 | TCC0579b | C₃₅H₂₅D₅N₄O₅ | 591.68 | 95.06% | Impurity of Midostaurin.[4] |
| LGC Standards | This compound | TRC-H939986 | C₃₅D₅H₂₅N₄O₅ | 591.667 | Not specified | Available in various quantities with exact weight packaging.[5] |
| Clearsynth | 3-Hydroxy Midostaurin D5 | CS-T-60753 | Not specified | Not specified | Not specified | Unlabeled CAS No: 179237-49-1.[6] |
Midostaurin and its Metabolites: A Pharmacokinetic Overview
Midostaurin undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[7][8] This process results in the formation of two major active metabolites: 3-Hydroxy Midostaurin (CGP52421) and O-Desmethyl Midostaurin (CGP62221).[8] These metabolites contribute to the overall pharmacological activity of the drug. Understanding the pharmacokinetic properties of Midostaurin and its metabolites is crucial for interpreting preclinical and clinical data.
| Compound | Half-life (t½) | Primary Metabolizing Enzyme | Key Pharmacokinetic Characteristics |
| Midostaurin | ~20 hours | CYP3A4 | Oral multi-targeted tyrosine kinase inhibitor.[9] |
| 3-Hydroxy Midostaurin (CGP52421) | ~495 hours | CYP3A4 | A major active metabolite with a significantly longer half-life than the parent drug.[8] |
| O-Desmethyl Midostaurin (CGP62221) | ~33 hours | CYP3A4 | Another major active metabolite.[8] |
Experimental Protocol: Quantification of 3-Hydroxy Midostaurin in Plasma using LC-MS/MS
The following is a representative protocol for the quantitative analysis of 3-Hydroxy Midostaurin in a biological matrix, such as human plasma, utilizing this compound as an internal standard (IS). This method is based on established principles of bioanalytical method development for small molecules.
1. Materials and Reagents
-
3-Hydroxy Midostaurin analytical standard
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Midostaurin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 3-Hydroxy Midostaurin stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the this compound IS at an appropriate concentration.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Hydroxy Midostaurin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualizing Molecular Pathways and Processes
Metabolic Pathway of Midostaurin
Midostaurin is metabolized in the liver by CYP3A4, leading to the formation of its two primary active metabolites, 3-Hydroxy Midostaurin and O-Desmethyl Midostaurin.
Caption: Metabolic conversion of Midostaurin by CYP3A4.
FLT3 Signaling Pathway Inhibition by Midostaurin
Midostaurin is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in certain types of acute myeloid leukemia (AML).[1] By blocking the ATP-binding site of FLT3, Midostaurin prevents its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1]
Caption: Midostaurin inhibits the FLT3 signaling pathway.
Experimental Workflow for Bioanalysis
The use of this compound as an internal standard is a critical step in the bioanalytical workflow for quantifying 3-Hydroxy Midostaurin in complex biological samples.
Caption: Workflow for LC-MS/MS analysis with an internal standard.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Midostaurin and its Active Metabolites: A Technical Guide for Researchers
An In-depth Examination of the Multi-Kinase Inhibitor and its Pharmacologically Active Derivatives, CGP62221 and CGP52421
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-kinase inhibitor midostaurin and its principal active metabolites, CGP62221 and CGP52421. It is designed to be a core resource for researchers and professionals involved in oncology drug discovery and development, offering detailed information on the mechanism of action, pharmacokinetics, and relevant experimental methodologies.
Core Concepts: Mechanism of Action and Target Profile
Midostaurin is a potent, orally available multi-targeted kinase inhibitor that, along with its major active metabolites, CGP62221 and CGP52421, targets a range of kinases implicated in cancer cell proliferation and survival. The primary targets include FMS-like tyrosine kinase 3 (FLT3), KIT, protein kinase C (PKC), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).
Inhibition of both wild-type and mutated forms of FLT3 is a key mechanism of action, particularly in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent and associated with a poor prognosis. Midostaurin and its metabolites bind to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways crucial for cell growth and survival, such as the STAT5, PI3K/Akt, and MAPK pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in malignant cells.
The metabolite CGP62221 (O-demethylated midostaurin) generally exhibits comparable or slightly greater potency than the parent drug, while CGP52421 (hydroxylated midostaurin) is less potent in its anti-proliferative effects but retains activity in other assays, such as the inhibition of histamine release.
Quantitative Data Summary
The following tables summarize the key quantitative data for midostaurin and its active metabolites.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| Midostaurin | FLT3 (enzymatic assay) | ~11 | - | |
| Midostaurin | FLT3-ITD (cellular assay) | <10 | Ba/F3-FLT3-ITD | |
| Midostaurin | KIT D816V (cellular assay) | ~30 | Ba/F3-KIT D816V | |
| Midostaurin | SYK (enzymatic assay) | 20.8 | - | |
| Midostaurin | Cell Proliferation (HMC-1.1/1.2) | 50 - 250 | HMC-1.1, HMC-1.2 | |
| CGP62221 | Cell Proliferation (HMC-1.1/1.2) | 50 - 250 | HMC-1.1, HMC-1.2 | |
| CGP52421 | Cell Proliferation (HMC-1.1/1.2) | >1000 | HMC-1.1, HMC-1.2 | |
| Midostaurin | IgE-dependent Histamine Release | <1000 | Blood Basophils | |
| CGP62221 | IgE-dependent Histamine Release | <1000 | Blood Basophils | |
| CGP52421 | IgE-dependent Histamine Release | <1000 | Blood Basophils |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |
| Half-life (t1/2) | ~21 hours | ~32 hours | ~482 hours | |
| Time to Peak Concentration (Tmax) | 1-3 hours (fasting) | - | - | |
| Protein Binding | >99.8% | >99.8% | >99.8% | |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | |
| Elimination | Primarily fecal | Primarily fecal | Primarily fecal |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways downstream of the FLT3 receptor and the points of inhibition by midostaurin and its active metabolites.
Caption: Inhibition of FLT3 Signaling by Midostaurin.
Experimental Workflow: Identification of Resistance Mechanisms
This diagram outlines a typical workflow for identifying and characterizing mechanisms of resistance to midostaurin in a laboratory setting.
Caption: Workflow for Identifying Midostaurin Resistance.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic or cytostatic effects of midostaurin and its metabolites on cancer cell lines.
Materials:
-
FLT3-mutant cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Midostaurin, CGP62221, CGP52421 stock solutions (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of midostaurin and its metabolites in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of FLT3 Signaling
This protocol is for examining the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-mutant cell line
-
Midostaurin, CGP62221, CGP52421
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of compounds for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantification of Midostaurin and Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of midostaurin and its metabolites in plasma samples.
Materials:
-
Plasma samples
-
Midostaurin, CGP62221, CGP52421 analytical standards
-
Internal standard (e.g., deuterated midostaurin)
-
Acetonitrile
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation: To a plasma sample, add the internal standard and precipitate the proteins with acetonitrile. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transitions for midostaurin, CGP62221, CGP52421, and the internal standard.
-
-
Quantification: Generate a standard curve using the analytical standards and quantify the concentrations of the analytes in the plasma samples based on the peak area ratios relative to the internal standard.
This technical guide serves as a foundational resource for researchers working with midostaurin and its active metabolites. For further detailed information, it is recommended to consult the primary literature cited in the references.
An In-Depth Technical Guide to the Pharmacokinetics of Midostaurin and its Active Metabolites, CGP62221 and CGP52421
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed not only to the parent drug but also to its two major active metabolites, CGP62221 and CGP52421. A thorough understanding of the pharmacokinetic profiles of midostaurin and these metabolites is crucial for optimizing dosing strategies, predicting drug-drug interactions, and informing further clinical development. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of midostaurin and its key metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Pharmacokinetic Profiles of Midostaurin and its Metabolites
The pharmacokinetic properties of midostaurin and its metabolites have been characterized in several clinical studies. Following oral administration, midostaurin is rapidly absorbed. It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to form CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][2] Both metabolites are pharmacologically active.[2]
Absorption and Distribution
Midostaurin reaches maximum plasma concentrations (Tmax) within 1 to 3 hours after oral administration.[3] The pharmacokinetic profile of midostaurin is time-dependent. After repeated dosing, plasma concentrations of midostaurin and CGP62221 increase during the first few days, followed by a decline before reaching a steady state. In contrast, the concentration of CGP52421, which has a significantly longer half-life, steadily increases and accumulates over time.[4][5]
Metabolism and Excretion
The metabolism of midostaurin is predominantly mediated by CYP3A4.[1] This makes it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme. Co-administration with a strong CYP3A4 inhibitor like ketoconazole can increase midostaurin exposure by more than ten-fold, while a strong inducer like rifampicin can decrease its exposure by over ten-fold.[6] The primary route of excretion for midostaurin and its metabolites is through the feces.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for midostaurin and its active metabolites, CGP62221 and CGP52421, as reported in healthy volunteers and patients.
Table 1: Single-Dose Pharmacokinetic Parameters of Midostaurin and its Metabolites in Healthy Volunteers
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Tmax (hours) | ~1-3 | - | - |
| Terminal Half-life (hours) | ~21 | ~32 | ~482 |
Data compiled from FDA clinical pharmacology reviews.[4]
Table 2: Trough Plasma Concentrations of Midostaurin and its Metabolites in AML Patients
| Analyte | Stable Responders (µM) | Partial Responders (µM) | Non-responders (µM) |
| Midostaurin | 3.8 | 1.7 | 0.8 |
| CGP62221 | 3.7 | 2.6 | 1.5 |
| CGP52421 | 21.2 | 14.6 | 14.4 |
Data from a phase I/II clinical trial in patients with AML.[3]
Table 3: Effect of CYP3A4 Modulators on the Pharmacokinetics of Midostaurin and its Metabolites
| Co-administered Drug | Effect on Midostaurin | Effect on CGP62221 | Effect on CGP52421 |
| Ketoconazole (CYP3A4 Inhibitor) | ~10-fold increase in AUC | ~1.2-fold increase in trough concentration | ~1.3-fold increase in trough concentration |
| Rifampicin (CYP3A4 Inducer) | ~96% decrease in AUC | ~92% decrease in AUC | ~59% decrease in AUC |
AUC: Area under the curve. Data compiled from drug-drug interaction studies.[4][6]
Experimental Protocols
The quantification of midostaurin and its metabolites in biological matrices is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Bioanalytical Method for Quantification in Plasma
1. Sample Preparation:
-
Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins. To a plasma sample, a solution of methanol containing an internal standard (e.g., midostaurin-d5) is added. After vortexing and centrifugation, the supernatant is collected for analysis.[7]
-
Liquid-Liquid Extraction: For a cleaner sample, liquid-liquid extraction can be employed. Plasma samples are mixed with an internal standard solution, water, and an organic solvent such as tert-butylmethylether. After vortexing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted for injection into the LC-MS/MS system.[8]
2. Chromatographic Separation:
-
A C18 reverse-phase column is typically used for the separation of midostaurin and its metabolites.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly employed.[7]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode with a heated electrospray ionization (HESI) source is used for detection.[7]
-
Specific precursor-to-product ion transitions are monitored for midostaurin, CGP62221, CGP52421, and the internal standard to ensure selectivity and accurate quantification.[8]
4. Method Validation:
-
The assay should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure reliable results.[7]
Visualizations
Midostaurin Metabolic Pathway
Caption: CYP3A4-mediated metabolism of midostaurin.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
Signaling Pathways
Midostaurin and its active metabolites exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases. The primary targets include FLT3 and KIT, which are often mutated and constitutively active in AML and systemic mastocytosis, respectively.
References
- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Methodological & Application
Application Note: Quantitative Analysis of Midostaurin and its Metabolite in Human Plasma using 3-Hydroxy Midostaurin-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis (SM).[1][2][3] It functions by inhibiting multiple receptor tyrosine kinases, including FLT3 and KIT, thereby blocking signaling pathways that promote the proliferation of cancer cells and inducing apoptosis.[4][5]
Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites, CGP62221 and CGP52421 (3-Hydroxy Midostaurin).[6][7][8] Due to significant interindividual variability in its pharmacokinetics and the potential for drug-drug interactions involving the CYP3A4 pathway, therapeutic drug monitoring (TDM) is crucial to optimize dosing and ensure patient safety.[8][9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Midostaurin and its metabolites in biological matrices due to its high sensitivity and selectivity.[10] To ensure the accuracy and precision of quantitative results, an internal standard (IS) is employed to correct for variability during sample preparation and analysis.[10][11][12] A stable isotope-labeled (SIL) internal standard is the gold standard, as its physicochemical properties are nearly identical to the analyte.[10][13]
This application note details a validated LC-MS/MS method for the simultaneous quantification of Midostaurin and its active metabolite, 3-Hydroxy Midostaurin (CGP52421), in human plasma using 3-Hydroxy Midostaurin-d5 as the internal standard.
Analyte and Internal Standard Details
The method involves the quantification of the parent drug, its major hydroxylated metabolite, and the use of a deuterated analog of the metabolite as an internal standard.[14]
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| Midostaurin | Analyte | C₃₅H₃₀N₄O₄ | 570.64 |
| 3-Hydroxy Midostaurin (CGP52421) | Active Metabolite | C₃₅H₃₀N₄O₅ | 586.64 |
| This compound | Internal Standard | C₃₅H₂₅D₅N₄O₅ | 591.67 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation procedure is used to extract the analytes and internal standard from the plasma matrix.
-
Step 1: Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 50 µL of the internal standard working solution (this compound in methanol) to each tube.
-
Step 3: Add 250 µL of acetonitrile to precipitate plasma proteins.[15]
-
Step 4: Vortex mix each tube for 30 seconds to ensure thorough mixing.
-
Step 5: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Step 6: Carefully transfer 200 µL of the clear supernatant into an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Heated Electrospray Ionization (HESI) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Desolvation Gas | Nitrogen |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Midostaurin | 571.3 | 282.1 |
| 3-Hydroxy Midostaurin | 587.3 | 282.1 |
| This compound (IS) | 592.3 | 287.1 |
Data Presentation and Results
Method Validation Summary
The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented below.
Table 4: Method Validation Results
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 8.5% |
| Inter-day Precision (%RSD) | < 10.2% |
| Accuracy (Bias %) | Within ±10% |
| Matrix Effect | Minimal (<15%) |
| Recovery | > 85% |
| Stability (Bench-top, Freeze-thaw) | Stable |
Mandatory Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Midostaurin mechanism of action on key signaling pathways.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific tool for the quantitative determination of Midostaurin and its active metabolite, 3-Hydroxy Midostaurin, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural losses. This method is well-suited for therapeutic drug monitoring and pharmacokinetic research, facilitating dose optimization and enhancing the safe and effective use of Midostaurin in clinical practice.[9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. nbinno.com [nbinno.com]
- 3. Midostaurin Monograph for Professionals - Drugs.com [drugs.com]
- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. cerilliant.com [cerilliant.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Midostaurin using 3-Hydroxy Midostaurin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Accurate quantification of Midostaurin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed protocol for the quantification of Midostaurin in human plasma or serum using a stable isotope-labeled internal standard, 3-Hydroxy Midostaurin-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Signaling Pathway of Midostaurin
Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene, receptor tyrosine kinase (KIT). In AML, mutations in FLT3 are common and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Midostaurin inhibits the autophosphorylation of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. Similarly, in systemic mastocytosis, activating mutations in KIT are prevalent. Midostaurin effectively inhibits KIT signaling. The downstream pathways affected by Midostaurin inhibition include the PI3K/AKT, MAPK (RAS/MEK/ERK), and STAT5 signaling cascades, ultimately leading to cell cycle arrest and apoptosis in malignant cells.
Experimental Workflow
The following diagram outlines the major steps in the quantification of Midostaurin from plasma or serum samples.
Detailed Experimental Protocols
Materials and Reagents
-
Midostaurin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
Stock and Working Solutions Preparation
-
Midostaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve Midostaurin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Midostaurin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 - 550°C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Collision Gas | Argon |
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| Midostaurin | 571.2 | 348.1 / 362.1 | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
It is anticipated that the precursor ion for this compound will be approximately m/z 591.7, reflecting the addition of an oxygen atom and five deuterium atoms compared to Midostaurin.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Midostaurin in human plasma/serum.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.01 - 8.00 mg/L (equivalent to 10 - 8000 ng/mL)[1] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Mid | 300 | < 10 | < 10 | 90 - 110 |
| High | 6000 | < 10 | < 10 | 90 - 110 |
| LLOQ: Lower Limit of Quantification |
Table 3: Recovery and Matrix Effect
| Parameter | Midostaurin | This compound |
| Extraction Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Midostaurin in human plasma or serum using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reproducible, making it suitable for a wide range of research and clinical applications. Adherence to the outlined procedures will enable researchers and drug development professionals to obtain reliable and accurate data for pharmacokinetic and therapeutic drug monitoring studies of Midostaurin.
References
Application Notes and Protocols for Midostaurin Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Therapeutic drug monitoring of Midostaurin in human plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of Midostaurin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with a validated LC-MS/MS method for quantification.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery, purity, and overall quality of the analytical results. Below is a summary of quantitative data for different sample preparation methods for Midostaurin analysis in human plasma.
| Parameter | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (tert-butylmethylether) | Solid-Phase Extraction (C8 Sorbent) |
| Recovery | 61% - 128%[2] | Information not available | >90% (radioactivity)[3] | ≥92.3% (for other anticancer drugs)[4] |
| Matrix Effect | Compensated by internal standard[5] | Information not available | Minimized by extraction[3] | Minimized by wash steps[4] |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL[6] | 0.01 mg/L (10 ng/mL)[7] | 20 ng/mL[3] | Information not available |
| Upper Limit of Quantification (ULOQ) | 2500 ng/mL[6] | 8.00 mg/L (8000 ng/mL)[7] | 2000 ng/mL[3] | Information not available |
| Within-day Precision (RSD) | 1.2% - 2.8%[6] | <10%[7] | Information not available | ≤14.3% (inter-day for other drugs)[4] |
| Between-day Precision (RSD) | 1.2% - 6.9%[6] | <10%[7] | Information not available | ≤14.3% (for other anticancer drugs)[4] |
| Accuracy (Bias) | Within ±15% (±20% for LLQ)[6] | Within ±10%[7] | Information not available | -12.7% to 13.5% (inter-day for other drugs)[4] |
Signaling Pathway of Midostaurin
Midostaurin is a multi-targeted kinase inhibitor that exerts its therapeutic effects by blocking the activity of several key signaling proteins involved in cell proliferation and survival.[1] The diagram below illustrates the primary signaling pathways inhibited by Midostaurin.
Caption: Midostaurin inhibits multiple receptor tyrosine kinases.
Experimental Workflow
The following diagram provides a general overview of the experimental workflow for the analysis of Midostaurin in human plasma, from sample collection to data analysis.
References
- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Midostaurin and its Metabolites in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midostaurin is a multi-targeted tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. It functions by inhibiting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase. The pharmacokinetics of Midostaurin are complex, with the parent drug being metabolized by the CYP3A4 enzyme into two major active metabolites, CGP62221 and CGP52421.[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing and ensuring patient safety. This document provides a detailed protocol for a bioanalytical method for the simultaneous quantification of Midostaurin and its active metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Midostaurin Target: FLT3
Midostaurin exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. A primary target is the FLT3 receptor. In certain leukemias, mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades such as the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which promote uncontrolled cell growth and inhibit apoptosis.[4][5][6] Midostaurin inhibits the kinase activity of FLT3, thereby blocking these aberrant signals.
Experimental Protocol
This protocol outlines a method for the extraction and quantification of Midostaurin, CGP62221, and CGP52421 from human plasma.
Materials and Reagents
-
Midostaurin, CGP62221, and CGP52421 analytical standards
-
Midostaurin-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Midostaurin and its metabolites from plasma.[5][7][8]
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 50 µL of the internal standard working solution (e.g., Midostaurin-d5 in methanol).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 10 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM Ammonium Formate[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[7] |
| Gradient Elution | A suitable gradient to separate the analytes from matrix components. |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Midostaurin | 571.2 | 348.1 / 362.1[9][10] |
| CGP62221 | 557.0 | 348.0[11] |
| CGP52421 | 587.3 | 348.1 |
| Midostaurin-d5 (IS) | 576.2 | 348.1[9] |
Note: The precursor and product ions for CGP52421 are based on its chemical structure and common fragmentation patterns of similar compounds, and should be confirmed experimentally.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.999[12] |
| Calibration Range | Dependent on expected concentrations | 75 - 2500 ng/mL[7] 0.01 - 8.00 mg/L[4][8] |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | 1.2 - 6.9%[7] Within ±10%[4][8] |
| Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±15%[7] |
| Recovery | Consistent, precise, and reproducible | 95.5 - 102.5%[12] |
| Matrix Effect | Should be assessed and minimized | - |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) | Stable under relevant analytical conditions[7] |
Data Presentation
The following tables provide a structured summary of the quantitative data for the bioanalytical method.
Table 4: Linearity and Range
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| Midostaurin | 75 - 2500 ng/mL | > 0.99[7] |
| Midostaurin | 0.01 - 8.00 mg/L | > 0.99[4][8] |
| Midostaurin | 10 - 50 µg/mL | -[13] |
Table 5: Precision and Accuracy
| Analyte | Concentration Level | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%Bias) |
| Midostaurin | QC Low | < 15% | < 15% | ± 15% |
| Midostaurin | QC Medium | < 15% | < 15% | ± 15% |
| Midostaurin | QC High | < 15% | < 15% | ± 15% |
| Example Data | QC Levels | 1.2 - 2.8%[7] | 1.2 - 6.9%[7] | Meets acceptance criteria[7] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Midostaurin and its major active metabolites, CGP62221 and CGP52421, in human plasma. The simple and efficient protein precipitation sample preparation method, combined with the selectivity and sensitivity of tandem mass spectrometry, makes this a suitable technique for therapeutic drug monitoring, pharmacokinetic, and other clinical research applications. Proper method validation is essential to ensure the reliability and accuracy of the results.
References
- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated precursor ion exclusion during LC-MS/MS data acquisition for optimal ion identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 13. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Hydroxy Midostaurin-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Midostaurin-d5 in human plasma. 3-Hydroxy Midostaurin is a significant metabolite of Midostaurin, a multi-targeted kinase inhibitor. The use of a deuterated internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and drug metabolism studies. The method employs a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this analyte.
Introduction
Midostaurin is a critical therapeutic agent in the treatment of certain types of leukemia and systemic mastocytosis. Understanding its metabolism is crucial for optimizing dosing and ensuring patient safety. 3-Hydroxy Midostaurin is a major metabolite, and its accurate quantification is essential for comprehensive pharmacokinetic profiling. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS as they correct for variability during sample preparation and analysis.[1] This application note provides a detailed protocol for the detection of this compound, which can be adapted for the quantification of the unlabeled analyte when used as an internal standard.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of the analyte from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the appropriate concentration of the internal standard (if this compound is not the analyte of interest).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable. |
| Column | A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is recommended for good separation.[2] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid.[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[2] |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in positive ion mode.[2] The instrument is set to Multiple Reaction Monitoring (MRM) for sensitive and selective detection.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 340°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
MRM Transitions:
The following table summarizes the optimized MRM parameters for 3-Hydroxy Midostaurin and its deuterated internal standard. The precursor ion for this compound is calculated based on its molecular weight (591.67 g/mol ), and the product ion and collision energy are inferred from a closely related labeled analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxy Midostaurin | 587.3 | 364.2 | 25 |
| This compound | 592.3 | 364.2 | 25 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Logical Relationship of Analytical Components
This diagram outlines the logical connection between the different components of the analytical method.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the detection of this compound in human plasma. The use of a simple protein precipitation protocol and standard reversed-phase chromatography makes this method readily implementable in most bioanalytical laboratories. The provided mass spectrometric parameters serve as a strong starting point for method development and can be further optimized to meet specific instrument and assay requirements. This application note serves as a comprehensive guide for researchers involved in the pharmacokinetic and metabolic studies of Midostaurin.
References
Application Notes and Protocols for the Preparation of Calibration Standards with 3-Hydroxy Midostaurin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Therapeutic drug monitoring and pharmacokinetic (PK) studies of Midostaurin and its metabolites are crucial for optimizing dosage and ensuring patient safety. 3-Hydroxy Midostaurin is one of the major active metabolites of Midostaurin.[2] For accurate quantification of 3-Hydroxy Midostaurin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is essential. 3-Hydroxy Midostaurin-d5 is a deuterated analog of 3-Hydroxy Midostaurin and serves as an ideal internal standard for these applications.[1]
The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis.[3] It co-elutes with the analyte, experiencing similar extraction recovery, matrix effects, and ionization variability, which allows for highly accurate and precise quantification.[3] These application notes provide a detailed protocol for the preparation of calibration standards using this compound for the quantification of 3-Hydroxy Midostaurin in biological samples.
Signaling Pathway of Midostaurin and its Metabolites
Midostaurin and its active metabolites, including 3-Hydroxy Midostaurin (CGP52421), inhibit multiple receptor tyrosine kinases.[4] A key target is FMS-like tyrosine kinase 3 (FLT3), which is often mutated in AML.[2] Inhibition of FLT3 signaling disrupts downstream pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, leading to apoptosis of cancer cells.[2]
Experimental Protocols
Materials and Reagents
-
This compound (certified reference material)
-
3-Hydroxy Midostaurin (certified reference material)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dimethyl sulfoxide (DMSO, optional, for initial stock)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Blank biological matrix (e.g., human plasma, serum)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Stock Solutions
1. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed standard in a minimal amount of DMSO if necessary, then bring to a final volume of 1 mL with methanol in a Class A volumetric flask.
-
Cap the flask and vortex thoroughly until the standard is completely dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at -20°C or -80°C in amber vials to protect from light.
2. 3-Hydroxy Midostaurin Analyte Stock Solution (1 mg/mL):
-
Follow the same procedure as for the IS stock solution, using 3-Hydroxy Midostaurin.
Preparation of Working Solutions
1. IS Working Solution (e.g., 100 ng/mL):
-
Prepare an intermediate dilution of the IS stock solution (e.g., 10 µg/mL in methanol).
-
From the intermediate solution, perform a serial dilution with methanol to achieve the final working concentration of 100 ng/mL. This concentration should be optimized based on the LC-MS/MS instrument's sensitivity and the expected analyte concentration in samples.
2. Analyte Working Solutions for Calibration Curve:
-
Prepare a series of analyte working solutions by serially diluting the analyte stock solution with methanol. These working solutions will be used to spike the blank biological matrix to create the calibration standards. The concentrations should cover the expected range of the analyte in the study samples.
Preparation of Calibration Standards in Biological Matrix
-
Aliquot equal volumes of blank biological matrix into a series of labeled tubes (one for each calibration point and a blank).
-
Spike a small, precise volume of each analyte working solution into the corresponding matrix aliquot to create a calibration curve. A typical calibration curve might include 8-10 non-zero concentration levels.
-
Add the same volume of the IS working solution to all samples (excluding the blank matrix), ensuring a constant concentration of the internal standard across all calibration standards and quality control samples.
-
Vortex each tube gently to ensure homogeneity.
-
Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) prior to LC-MS/MS analysis.
Experimental Workflow
Data Presentation
Table 1: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Compound | Concentration | Solvent |
| Stock Solution | This compound | 1 mg/mL | Methanol (or DMSO/Methanol) |
| Stock Solution | 3-Hydroxy Midostaurin | 1 mg/mL | Methanol (or DMSO/Methanol) |
| IS Working Solution | This compound | 100 ng/mL | Methanol |
| Analyte Working Solutions | 3-Hydroxy Midostaurin | 10 ng/mL - 10,000 ng/mL | Methanol |
Table 2: Example Calibration Curve in Human Plasma
| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) |
| Blank | 0 | 0 |
| LLOQ | 1 | 100 |
| Cal 2 | 2.5 | 100 |
| Cal 3 | 5 | 100 |
| Cal 4 | 10 | 100 |
| Cal 5 | 50 | 100 |
| Cal 6 | 100 | 100 |
| Cal 7 | 500 | 100 |
| ULOQ | 1000 | 100 |
Note: The calibration range should be adjusted based on the specific requirements of the assay and the linear range of the instrument. A similar calibration range of 75-2500 ng/mL has been used for the parent drug, Midostaurin, with its deuterated internal standard.[5]
Storage and Stability
-
Stock Solutions: Store at -20°C or -80°C in tightly sealed amber vials. Under these conditions, stock solutions are generally stable for at least 6 months. It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh daily from stock solutions. If stored, they should be kept at 2-8°C for short-term use (up to one week), protected from light.
-
Calibration Standards in Matrix: After preparation, these should be processed immediately. If short-term storage is necessary, keep them at 2-8°C. For long-term storage, they should be frozen at -80°C. The stability of the analyte and internal standard in the biological matrix under these conditions should be validated.
Conclusion
This application note provides a comprehensive protocol for the preparation of calibration standards using this compound as an internal standard for the quantitative analysis of 3-Hydroxy Midostaurin. Adherence to these guidelines will help ensure the generation of accurate, precise, and reliable data in pharmacokinetic and therapeutic drug monitoring studies of Midostaurin. It is crucial to perform a full method validation according to regulatory guidelines to establish the performance characteristics of the bioanalytical assay.
References
- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy Midostaurin-d5 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin, a multi-kinase inhibitor, is a significant therapeutic agent in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FMS-like tyrosine kinase 3 (FLT3) mutations.[1][2] 3-Hydroxy Midostaurin is a major active metabolite of Midostaurin, exhibiting inhibitory activity against the FLT3 kinase.[3] The deuterated isotopologue, 3-Hydroxy Midostaurin-d5, serves as an essential tool in AML research, primarily as an internal standard for highly accurate and precise quantification of 3-Hydroxy Midostaurin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures reliable pharmacokinetic and metabolic studies of Midostaurin.
These application notes provide detailed protocols for the use of this compound in AML research, focusing on its application as an internal standard and providing protocols for in vitro assays relevant to the study of its non-deuterated counterpart in AML cell lines.
Data Presentation
Table 1: In Vitro Potency of Midostaurin in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | ~200 | [4][5] |
| MV4-11 | FLT3-ITD | ~15 | [6] |
| OCI-AML2 | Wild-Type | Responsive | [4] |
| OCI-AML3 | Wild-Type | Resistant | [4] |
| PL-21 | FLT3-ITD | Responsive | [4] |
| HL-60 | Wild-Type | Resistant | [4] |
| SKNO-1 | Wild-Type | Not specified | [7] |
| NOMO-1 | Wild-Type | Not specified | [7] |
| HEL | Wild-Type | Not specified | [7] |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxy Midostaurin in Cell Culture Supernatant and Lysates using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the accurate quantification of 3-Hydroxy Midostaurin.
Materials:
-
3-Hydroxy Midostaurin
-
This compound
-
AML cells (e.g., MOLM-13, MV4-11)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 3-Hydroxy Midostaurin in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
From these stocks, prepare a series of working standard solutions of 3-Hydroxy Midostaurin at concentrations ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of ACN and water.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN.
-
-
Sample Preparation:
-
Cell Culture Supernatant: Collect the cell culture medium and centrifuge to remove any cells or debris.
-
Cell Lysates: Wash the cell pellet with ice-cold PBS and lyse the cells using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
To 100 µL of supernatant or lysate, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in ACN.
-
Run a gradient from 10% to 90% B over several minutes to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Determine the specific precursor-to-product ion transitions for both 3-Hydroxy Midostaurin and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 3-Hydroxy Midostaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the effect of 3-Hydroxy Midostaurin on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
3-Hydroxy Midostaurin
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of 3-Hydroxy Midostaurin in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway
This protocol is for assessing the effect of 3-Hydroxy Midostaurin on the phosphorylation status of key proteins in the FLT3 signaling pathway.
Materials:
-
AML cell lines
-
3-Hydroxy Midostaurin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat AML cells with various concentrations of 3-Hydroxy Midostaurin for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of 3-Hydroxy Midostaurin.
Caption: Workflow for quantification of 3-Hydroxy Midostaurin using a deuterated internal standard.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 6. scispace.com [scispace.com]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Midostaurin Quantification
Welcome to the technical support center for the bioanalysis of Midostaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects during Midostaurin quantification by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Midostaurin quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample. In the context of Midostaurin quantification in matrices like plasma or serum, these effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible results. Components such as phospholipids, salts, and proteins are known to cause matrix effects.[1][2][3] Failure to address these effects can compromise the validity of pharmacokinetic and toxicokinetic studies.
Q2: What are the common sample preparation techniques to mitigate matrix effects for Midostaurin?
A2: The three most common sample preparation techniques used to reduce matrix effects in Midostaurin bioanalysis are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Midostaurin from the aqueous biological matrix into an immiscible organic solvent. LLE offers cleaner extracts than PPT by removing more interfering substances.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain Midostaurin while matrix components are washed away. It generally provides the cleanest extracts, significantly reducing matrix effects, but is often more time-consuming and costly.[2][4][5]
Q3: How do I choose the best sample preparation method?
A3: The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix.
-
For high-throughput screening where speed is critical, PPT might be sufficient, especially if a stable isotope-labeled internal standard is used to compensate for matrix effects.
-
LLE offers a good balance between sample cleanliness and ease of use.
-
For methods requiring the highest sensitivity and accuracy, SPE is often the preferred choice due to its superior ability to remove interfering matrix components.[4][6][7]
A systematic evaluation comparing these methods is recommended during method development.
Troubleshooting Guide
This guide addresses specific issues you might encounter during Midostaurin quantification due to matrix effects.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low Analyte Response / Ion Suppression | Co-elution of endogenous matrix components, particularly phospholipids. | 1. Optimize Chromatography: Modify the LC gradient to achieve better separation between Midostaurin and the interfering peaks. Consider using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) to alter selectivity.[8] 2. Improve Sample Preparation: Switch from PPT to a more rigorous method like LLE or SPE to remove a higher degree of matrix components.[5][6][7] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| High Variability in Results Between Samples | Inconsistent matrix effects across different lots of biological matrix. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing effective normalization and improving accuracy and precision. 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix components interfering with the chromatography. | 1. Employ a Guard Column: This can help protect the analytical column from strongly retained matrix components. 2. Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can sometimes improve peak shape by altering the interaction of Midostaurin and interfering components with the stationary phase.[8] 3. Thorough Sample Clean-up: As with ion suppression, a more effective sample preparation method like SPE can resolve these issues.[4][6] |
| Gradual Decrease in Signal Intensity Over a Run | Accumulation of matrix components on the analytical column or in the mass spectrometer's ion source. | 1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Regular Instrument Maintenance: Perform routine cleaning of the ion source components as recommended by the manufacturer. 3. Divert Flow: Use a divert valve to direct the initial, unretained portion of the chromatogram (which often contains a high concentration of matrix components) to waste instead of the mass spectrometer. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for the different sample preparation techniques in Midostaurin bioanalysis. Note: These are representative values and actual results may vary depending on the specific laboratory conditions and matrix lots.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Factor | 0.6 - 1.2 (significant variability) | 0.8 - 1.1 | 0.9 - 1.1 |
| Process Efficiency (%) | 80 - 110 | 65 - 85 | > 85 |
| Relative Standard Deviation (RSD) for Matrix Factor (%) | < 15% | < 10% | < 5% |
| Sample Cleanliness | Low | Medium | High |
| Throughput | High | Medium | Low to Medium |
Definitions:
-
Recovery: The percentage of the analyte response from an extracted sample compared to a post-extraction spiked sample.
-
Matrix Factor: A measure of the matrix effect, calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
Process Efficiency: The overall efficiency of the analytical method, taking into account both recovery and matrix effects.
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma sample (diluted with an acidic solution).
-
Wash the cartridge with 1 mL of an acidic wash solution (e.g., 2% formic acid in water) followed by 1 mL of methanol.
-
Elute Midostaurin with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Midostaurin Quantification Workflow
Caption: A general workflow for the quantification of Midostaurin in plasma.
Midostaurin FLT3 Signaling Pathway Inhibition
Caption: Midostaurin inhibits mutated FLT3, blocking downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 3-Hydroxy Midostaurin-d5 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for 3-Hydroxy Midostaurin-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Troubleshooting Guide
Ion suppression is a common phenomenon in LC-MS that can lead to inaccurate and unreliable quantitative results.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound.[2][4] This guide provides a systematic approach to identify, evaluate, and mitigate ion suppression.
Identifying and Mitigating Ion Suppression: A Step-by-Step Workflow
The following workflow outlines the process for troubleshooting ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where ion suppression occurs.[1][5]
Objective: To determine the retention times at which co-eluting matrix components cause a decrease in the signal of this compound.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound
-
Blank matrix sample (e.g., plasma, urine) processed without the analyte or internal standard
Procedure:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee-piece.
-
Begin infusing the this compound solution and acquire MS data to establish a stable baseline signal.
-
Inject a prepared blank matrix sample onto the LC column.
-
Monitor the signal of this compound. Any dip in the baseline indicates a region of ion suppression.[5]
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement.
Objective: To calculate the matrix effect (ME) on the ionization of this compound.
Materials:
-
LC-MS system
-
Blank matrix samples
-
Neat solution of this compound and its unlabeled analyte
-
Calibrators and quality control (QC) samples
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.
-
Set C: Matrix samples spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples using the LC-MS method.
-
Calculate the Matrix Effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[6]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is the reduction in the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][4] This is a significant concern in quantitative bioanalysis as it can lead to underestimation of the analyte concentration, poor accuracy, and high variability in results. For this compound, which is often measured in complex biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can cause ion suppression.[7]
Q2: My this compound signal is low and variable. Could this be due to ion suppression?
Yes, low and variable signals are classic symptoms of ion suppression.[3] If you observe poor reproducibility between replicate injections or across different lots of matrix, ion suppression is a likely cause. It is recommended to perform a post-column infusion experiment to confirm if the analyte's retention time falls within an ion suppression zone.[5]
Q3: How can I minimize ion suppression for this compound?
Several strategies can be employed to mitigate ion suppression:
-
Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.[5]
-
Sample Preparation: Implement more rigorous sample cleanup procedures to remove matrix components prior to analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[7]
-
Dilution: Diluting the sample can reduce the concentration of interfering species, thereby minimizing their impact on ionization.[1] However, this may also decrease the analyte signal, so a balance must be found.
-
Choice of Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][4] If your instrument allows, testing APCI could be a viable option.
Q4: Is using a deuterated internal standard like this compound sufficient to correct for ion suppression?
While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it is not a guaranteed solution.[8][9] For effective compensation, the SIL-IS must co-elute perfectly with the analyte so that both experience the same degree of ion suppression.[10] Deuterium labeling can sometimes cause a slight shift in retention time, leading to differential ion suppression and inaccurate results.[8] It is crucial to verify the co-elution of the analyte and the internal standard.
Q5: What should I do if my deuterated internal standard does not perfectly co-elute with the analyte?
If there is a chromatographic separation between 3-Hydroxy Midostaurin and its d5-labeled internal standard, the correction for ion suppression may be inaccurate.[10] Consider the following:
-
Modify Chromatography: Adjust the chromatographic conditions (e.g., use a less efficient column or a shallower gradient) to promote co-elution.
-
Use a Different Internal Standard: If co-elution cannot be achieved, consider synthesizing or obtaining a ¹³C or ¹⁵N labeled internal standard, which are less likely to exhibit chromatographic shifts compared to deuterated standards.
Data Presentation: Matrix Effect Assessment
The following table can be used to summarize the results from the quantitative assessment of matrix effects.
| Sample ID | Analyte Peak Area (Set A: Neat Solution) | Analyte Peak Area (Set B: Post-Spiked Matrix) | Matrix Effect (%) |
| QC Low | |||
| QC Mid | |||
| QC High |
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Stability of 3-Hydroxy Midostaurin-d5 in Frozen Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Hydroxy Midostaurin-d5 in frozen plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in frozen plasma a concern?
A1: 3-Hydroxy Midostaurin (also known as CGP52421) is a major active metabolite of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] this compound is a deuterated form of this metabolite, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the non-deuterated analyte in biological matrices like plasma.[2]
The stability of an internal standard is critical for the accuracy and reproducibility of bioanalytical data.[3] If this compound degrades during sample storage, it will lead to an inaccurate calculation of the concentration of the therapeutic drug's metabolite, 3-Hydroxy Midostaurin. Therefore, understanding its stability in frozen plasma is essential for ensuring the reliability of pharmacokinetic and other clinical studies.
Q2: Is there any specific data available on the long-term stability of this compound in frozen plasma?
A2: Extensive literature searches did not yield specific quantitative data on the long-term stability of this compound in frozen plasma at temperatures such as -20°C or -80°C. While the stability of Midostaurin and its non-deuterated metabolites has been assessed in the context of bioanalytical method validation, specific data for the deuterated metabolite is not publicly available.[1][2] Therefore, it is crucial for researchers to establish the stability of this compound under their specific storage conditions as part of their bioanalytical method validation.[4]
Q3: What are the general guidelines for assessing the long-term stability of a drug metabolite in frozen plasma?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which include stability assessments.[3][4] For long-term stability, the analyte should be tested in the biological matrix for a period equal to or exceeding the time between the first sample collection and the last sample analysis.[4] This typically involves storing quality control (QC) samples at the intended storage temperature (e.g., -20°C or -80°C) and analyzing them at specific time points (e.g., 0, 3, 6, 9, 12 months).[3] The analyte is considered stable if the mean concentration of the stability QC samples is within ±15% of the nominal concentration.[5]
Q4: What factors can potentially affect the stability of this compound in frozen plasma?
A4: Several factors can influence the stability of a deuterated metabolite in frozen plasma:
-
Storage Temperature: While colder is generally better, some compounds may be more stable at -80°C compared to -20°C.[6] It has been noted that determination of stability at -20°C would cover stability at colder temperatures.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of certain metabolites.[6][7] The number of freeze-thaw cycles that a sample can endure without significant degradation should be determined during method validation.
-
Isotopic Exchange: Deuterium atoms on a molecule can sometimes exchange with protons from the surrounding matrix (e.g., water in plasma). This is more likely to occur if the deuterium is located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[3] The position of the deuterium label in this compound is crucial for its stability.
-
Enzymatic Degradation: Although enzymatic activity is significantly reduced at frozen temperatures, it may not be completely halted, especially during temperature fluctuations or slow freezing processes.[6]
-
pH of the Sample: Changes in the pH of the plasma sample could potentially influence the chemical stability of the analyte.
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Frozen Plasma
This protocol outlines a general procedure for determining the long-term stability of this compound in plasma.
1. Preparation of Quality Control (QC) Samples:
-
Obtain a pooled batch of human plasma (with the same anticoagulant as the study samples).
-
Prepare stock solutions of this compound in a suitable organic solvent.
-
Spike the pooled plasma with the stock solution to achieve at least two concentration levels: a low QC (LQC) and a high QC (HQC). The concentrations should be within the range of the intended calibration curve.
-
Aliquot the spiked plasma into polypropylene tubes, ensuring each aliquot is sufficient for a single analysis.
2. Storage Conditions:
-
Store the QC sample aliquots at the intended long-term storage temperatures (e.g., -20°C and/or -80°C).
-
The duration of storage should cover the expected timeframe from sample collection to final analysis in a clinical study.
3. Analysis Time Points:
-
Analyze the stability QC samples at predetermined intervals. A typical schedule would be at time 0 (baseline), and then at 1, 3, 6, 9, and 12 months, and annually thereafter if needed.[3]
4. Sample Analysis:
-
At each time point, retrieve a set of LQC and HQC samples from each storage temperature.
-
Thaw the samples under the same conditions that will be used for the study samples.
-
Analyze the samples using a validated LC-MS/MS method.
-
The stability samples should be analyzed against a freshly prepared calibration curve.
5. Data Evaluation:
-
Calculate the mean concentration and accuracy (% nominal) for the LQC and HQC samples at each time point and temperature.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[5]
Table 1: Example of Long-Term Stability Data Presentation
| Time Point | Storage Temp. | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Nominal) |
| 0 | -80°C | LQC | 10 | 10.2 | 102 |
| HQC | 500 | 495 | 99 | ||
| 3 Months | -80°C | LQC | 10 | 9.8 | 98 |
| HQC | 500 | 505 | 101 | ||
| 6 Months | -80°C | LQC | 10 | 10.5 | 105 |
| HQC | 500 | 490 | 98 |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of this compound signal over time in frozen samples. | 1. Degradation: The compound may be unstable at the storage temperature. 2. Adsorption: The compound may be adsorbing to the storage container. 3. Isotopic Exchange: Deuterium atoms may be exchanging with protons from the plasma matrix. | 1. Evaluate stability at a lower temperature (e.g., -80°C if currently at -20°C). 2. Use different types of storage tubes (e.g., low-binding tubes). 3. If isotopic exchange is suspected, this indicates an issue with the synthesis of the internal standard. Consider using a 13C or 15N labeled internal standard.[3] |
| High variability in QC sample results at a single time point. | 1. Inconsistent Sample Thawing: Different thawing procedures can affect analyte stability.[6] 2. Instrumental Variability: Issues with the LC-MS/MS system. 3. Inhomogeneous QC Samples: The initial spiking of the plasma pool may not have been uniform. | 1. Standardize the thawing protocol for all samples. Quick thawing in a water bath is often recommended over slow thawing on ice.[6] 2. Perform system suitability tests and recalibrate the instrument. 3. Ensure thorough mixing during the preparation of QC samples. |
| Observed chromatographic peak for this compound shifts or splits. | 1. Chromatographic Isotope Effect: Deuteration can sometimes alter the retention time of a compound compared to its non-deuterated counterpart. This effect can be influenced by the mobile phase composition and temperature. 2. Column Degradation: The analytical column may be deteriorating. | 1. Optimize the chromatographic method to ensure co-elution of the analyte and the internal standard. 2. Replace the analytical column and guard column. |
| Unexpected increase in the concentration of this compound. | 1. Contamination: Contamination of the analytical system or reagents. 2. Formation from a Precursor: Unlikely for an internal standard, but theoretically possible if a precursor compound is present and converts to this compound during storage. | 1. Thoroughly clean the LC-MS/MS system and use fresh, high-purity solvents and reagents. 2. Investigate the purity of the starting materials and the synthesis of the internal standard. |
Visualizations
Midostaurin Signaling Pathway
Midostaurin is a multi-targeted kinase inhibitor that primarily targets FLT3 (Fms-like tyrosine kinase 3) and KIT proto-oncogene, receptor tyrosine kinase. Its mechanism of action involves the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival, such as the MAPK and STAT5 pathways.[8]
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates the key steps in performing a long-term stability study for this compound in frozen plasma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape for 3-Hydroxy Midostaurin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of 3-Hydroxy Midostaurin-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is wider than the front, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[1]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: As a basic compound, this compound can interact with acidic silanol groups on the surface of silica-based columns. This is a very common cause of tailing for amine-containing analytes.[2][3]
-
Solution 1: Mobile Phase Modification: Add a competitive agent to the mobile phase. Low concentrations (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can protonate the analyte and shield the silanol groups, improving peak symmetry.[4]
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column (e.g., C18) specifically designed to minimize silanol interactions.[3]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[1][5]
-
Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, the original issue was mass overload.[5]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase (e.g., due to extreme pH) can create active sites that cause tailing.
-
Solution 1: Flush the Column: Use a strong solvent wash to clean the column.
-
Solution 2: Replace the Column/Guard Column: If a guard column is in use, replace it first. If the problem persists, the analytical column may be compromised and should be replaced.[1]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q2: My this compound peak is fronting. What should I do?
Peak fronting, which often looks like a shark fin, is less common than tailing but can also affect results.
Possible Causes & Solutions:
-
Column Overload: Similar to tailing, injecting too high a concentration of the analyte can cause fronting.[3]
-
Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[3]
-
-
Physical Column Issues: A poorly packed column bed or the formation of a channel can lead to fronting.[5]
-
Solution: This is typically a physical defect in the column. Replacing the column is the most effective solution.[5]
-
Q3: Why is my peak for this compound splitting or showing shoulders?
Peak splitting or the appearance of shoulders can indicate several problems, from hardware issues to chemical effects.
Possible Causes & Solutions:
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[1]
-
Solution: Try reverse-flushing the column (check manufacturer's instructions first). If this doesn't work, the frit may need to be replaced, or the entire column. Using an in-line filter between the injector and the column can prevent this.[1]
-
-
Column Void: A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase.[5]
-
Solution: This is an irreversible physical problem. The column must be replaced.
-
-
Co-elution: The shoulder may be a closely eluting, unresolved impurity or isomer.
-
Solution: Adjust the chromatographic method (e.g., change the gradient slope, mobile phase composition, or temperature) to improve resolution.[6]
-
-
Injection Solvent Effect: Injecting in a strong, non-miscible, or poorly matching solvent can cause the peak to split.
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
Q4: I am using a non-deuterated internal standard. Could the deuterium in this compound affect its peak shape or retention time?
Yes, this is known as the chromatographic isotope effect.
Possible Causes & Solutions:
-
Isotope Effect: Deuterium is slightly more lipophilic than hydrogen. In reversed-phase chromatography, this can cause the deuterated compound (this compound) to have a slightly longer retention time than its non-deuterated counterpart.[7] If the separation is not baseline, this could appear as a shoulder or broadened peak when analyzing both.
-
Solution 1: Adjust Chromatography: A slower gradient or a column with lower resolving power can help ensure the analyte and its deuterated analog co-elute more closely, which is critical when one is used as an internal standard for the other.[7]
-
Solution 2: Mass Spectrometry Resolution: Ensure the mass spectrometer can resolve the two compounds by their mass difference, even if they are not perfectly separated chromatographically.
-
Data Presentation: Typical LC Parameters
The following table summarizes typical starting parameters for the analysis of Midostaurin and related compounds, which can be adapted for this compound.
| Parameter | Typical Value/Condition | Rationale & Troubleshooting Notes |
| Column | C18, Base-Deactivated (e.g., 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles) | C18 is suitable for non-polar compounds.[6] Base-deactivation is critical to prevent tailing with basic analytes like Midostaurin.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate/Acetate | Acidic modifier improves peak shape and ionization efficiency (positive mode).[6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better peak shape and lower backpressure than methanol.[6] |
| Flow Rate | 0.2 - 1.0 mL/min | A lower flow rate can sometimes improve peak shape, but at the cost of longer run times.[6] |
| Gradient | Linear gradient from low %B to high %B | A shallow gradient can improve resolution between closely eluting compounds. |
| Column Temp. | 30 - 40 °C | Higher temperatures can reduce viscosity and improve peak efficiency, but may affect analyte stability.[6] |
| Injection Vol. | 1 - 10 µL | Keep volume low to prevent overload and solvent mismatch effects.[3] |
Experimental Protocols
Protocol 1: General Troubleshooting by Sequential Adjustments
This protocol outlines a systematic approach to diagnosing poor peak shape.
-
Initial Assessment:
-
Observe the chromatogram: Is the peak tailing, fronting, or split?
-
Check System Suitability: Compare the current peak shape to a historical reference or a new standard. Note the peak asymmetry or tailing factor.[1]
-
-
Check for Overload:
-
Prepare a 1:10 dilution of your sample.
-
Inject the diluted sample.
-
Result: If the peak shape improves significantly, the original problem was mass overload. Adjust sample concentration accordingly.[5]
-
-
Investigate the Column & Hardware:
-
If a guard column is present, remove it and perform an injection. If the peak shape is restored, the guard column is the issue and must be replaced.[1]
-
If no guard column is used or its removal doesn't help, try reverse-flushing the analytical column (if permitted by the manufacturer) to clear potential blockages.[1]
-
If the problem persists, replace the analytical column with a new one of the same type. If this resolves the issue, the old column was compromised.
-
-
Optimize Mobile Phase:
-
Ensure the mobile phase is correctly prepared and has not expired.
-
If tailing is observed, confirm an acidic modifier (e.g., 0.1% formic acid) is present. If it is, consider slightly increasing its concentration or switching to a different modifier like TFA (note: TFA can suppress MS ionization).
-
Visualizations
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: A step-by-step decision tree for troubleshooting poor chromatographic peak shape.
Causes of Peak Tailing Diagram
This diagram outlines the primary causes of peak tailing and their corresponding solutions.
Caption: Key causes of peak tailing and targeted solutions for each.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sielc.com [sielc.com]
- 3. tajhizshimi.com [tajhizshimi.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
minimizing isotopic exchange of deuterium in 3-Hydroxy Midostaurin-d5
Welcome to the technical support center for 3-Hydroxy Midostaurin-d5. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa. For this compound, which is often used as an internal standard in mass spectrometry, maintaining its isotopic purity is critical for accurate quantification.[1] Exchange can lead to a mass shift and a loss of signal for the deuterated standard, compromising the integrity of analytical results.
The primary site of concern for rapid isotopic exchange on this compound is not the stable carbon-deuterium (C-D) bonds on the benzamide ring, but rather the proton on the hydroxyl (-OH) group. This proton is "active" or "labile" and can readily exchange with protons from protic solvents like water or methanol.
Q2: Which protons on the this compound molecule are most susceptible to exchange?
A2: The susceptibility to exchange varies greatly depending on the type of bond:
-
Highly Susceptible (Fast Exchange): The hydrogen on the hydroxyl (-OH) group is the most labile and will exchange very rapidly in the presence of protic solvents.[2][3] This is a critical consideration during sample preparation and analysis.
-
Moderately Susceptible: Protons on nitrogen atoms (amides) can also exchange, but the rate is typically slower than for hydroxyl protons. The rate is lowest at an acidic pH of approximately 2.6.[2]
-
Not Susceptible (Stable): The five deuterium atoms on the benzamide ring are bonded to carbon atoms. These C-D bonds are covalent and highly stable under typical analytical conditions. Exchange at these positions requires extreme conditions such as high temperature and the presence of a catalyst, which are not encountered in routine experiments.
Q3: What are the optimal storage and handling conditions to prevent isotopic exchange?
A3: To maintain the isotopic integrity of this compound, it is crucial to control the experimental environment. The key factors that influence the rate of exchange are pH and temperature.[4][5]
-
Solvent: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, dichloromethane) for storage and reconstitution. If aqueous or protic solvents are necessary, their use should be minimized.
-
pH: The rate of exchange for labile protons is minimized under acidic conditions. The lowest exchange rate for amide hydrogens is observed around pH 2.5-3.0.[2][6] Maintaining a low pH is the most effective strategy to "quench" or slow down the exchange process during analysis.
-
Temperature: Lower temperatures significantly decrease the rate of chemical reactions, including isotopic exchange.[6] Performing experimental steps at low temperatures (e.g., 0-4°C) is highly recommended. Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[6]
Q4: I am observing a loss of my deuterium label during LC-MS analysis. What are the likely causes and solutions?
A4: This issue, often called "back-exchange," is common when using deuterated standards with labile hydrogens in aqueous mobile phases.[7] The primary cause is the exchange of the hydroxyl (-OH) proton and, to a lesser extent, amide protons with the hydrogen-containing mobile phase on the analytical column.
Solutions:
-
Optimize LC Conditions: Use rapid chromatographic gradients to minimize the time the analyte spends in the aqueous mobile phase.[7]
-
Lower Temperature: Operate the HPLC autosampler and column compartment at low temperatures (e.g., 4°C).[6]
-
Adjust Mobile Phase pH: Maintain an acidic mobile phase (e.g., pH 2.5-3.0 with 0.1% formic acid) to reduce the exchange rate.[8]
-
System Check: Ensure there are no sources of proton contamination or unnecessarily long transfer lines in your LC system.
Troubleshooting Guide: Isotopic Instability
This guide provides a systematic approach to diagnosing and resolving issues related to the loss of isotopic labeling in this compound.
Caption: Troubleshooting workflow for diagnosing isotopic instability.
Data Summary Tables
Table 1: Effect of pH and Temperature on Relative Isotopic Exchange Rate
| Parameter | Condition | Relative Exchange Rate | Recommendation for Minimizing Exchange |
| pH | ~2.5 | Minimum | Optimal for quenching exchange |
| 7.0 (Neutral) | Moderate to High | Avoid for prolonged periods | |
| > 8.0 (Basic) | Very High | Avoid | |
| Temperature | 0-4°C | Low | Highly Recommended |
| 25°C (Ambient) | Baseline | Use for short periods only | |
| > 37°C | High | Avoid |
Note: Relative rates are generalized from principles of hydrogen-deuterium exchange. The exchange of the hydroxyl proton is extremely fast at neutral pH and ambient temperature.[2][6]
Experimental Protocols
Protocol: Sample Preparation for LC-MS Analysis with Minimized Isotopic Exchange
This protocol outlines the steps for preparing biological samples (e.g., plasma) containing this compound as an internal standard, with a focus on preserving its isotopic integrity.
1. Materials and Reagents:
-
This compound stock solution (in aprotic solvent, e.g., Acetonitrile).
-
Biological matrix (e.g., plasma).
-
Protein Precipitation Solvent: Acetonitrile with 0.2% formic acid, pre-chilled to 4°C.
-
Reconstitution Solvent: 95:5 Water:Acetonitrile with 0.1% formic acid, pre-chilled to 4°C.
-
All necessary lab equipment (centrifuge, vials, etc.) placed in an ice bath.
2. Procedure:
-
Thaw Sample: Thaw the biological matrix samples on ice.
-
Spike Internal Standard: Add the required volume of this compound stock solution to the biological matrix. Vortex briefly (2-3 seconds). Perform this step immediately before protein precipitation to minimize incubation time.
-
Protein Precipitation:
-
Add 3 volumes of ice-cold protein precipitation solvent (Acetonitrile with 0.2% formic acid) to the sample.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Immediately transfer the supernatant to a clean collection plate or vial, being careful not to disturb the protein pellet.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. Avoid excessive heat; if possible, perform this step at or below room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of ice-cold reconstitution solvent. Vortex for 15 seconds.
-
-
Analysis:
-
Immediately place the samples in a cooled autosampler (set to 4°C) for LC-MS analysis. Ensure the LC mobile phase is acidic (e.g., contains 0.1% formic acid) and the column is thermostatted at a low temperature if possible.
-
Caption: Key factors influencing the rate of isotopic exchange.
References
- 1. veeprho.com [veeprho.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing extraction recovery of Midostaurin metabolites
Welcome to the Technical Support Center for Midostaurin Metabolite Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction recovery of Midostaurin and its active metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Midostaurin and how are they formed?
A1: Midostaurin is primarily metabolized by the hepatic enzyme CYP3A4 into two major active metabolites:
Both metabolites are pharmacologically active and contribute to the overall therapeutic effect of Midostaurin.[1][3][4]
Q2: What are the key pharmacokinetic properties of Midostaurin and its metabolites that can affect extraction?
A2: Midostaurin and its metabolites are highly protein-bound (>99.8%), primarily to α1-acid glycoprotein.[5][6] This high degree of protein binding is a critical factor to consider during sample preparation, as inefficient protein disruption can lead to significantly low recovery. The metabolites also have long half-lives, particularly CGP52421 (approx. 482 hours), which leads to its accumulation in plasma upon repeated dosing.[3][5][6]
Q3: Which analytical techniques are most commonly used for the quantification of Midostaurin and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous quantification of Midostaurin and its metabolites in biological matrices like plasma and serum.[7][8] This technique offers high sensitivity and specificity, which is necessary for accurate pharmacokinetic analysis.
Metabolism and Signaling Pathway
The metabolic conversion of Midostaurin is a critical consideration for any analysis. The following diagram illustrates this pathway.
Troubleshooting Guide for Extraction Recovery
This section addresses specific issues that may arise during the extraction of Midostaurin and its metabolites from biological matrices.
Problem 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Protein Precipitation | Due to high protein binding (>99.8%), incomplete protein removal is a common cause of low recovery.[5][6] • Increase Acetonitrile Volume: Use a higher ratio of acetonitrile to plasma/serum (e.g., 3:1 or 4:1) to ensure complete protein precipitation. • Vortex Thoroughly: Ensure vigorous mixing immediately after adding the precipitation solvent. • Optimize Temperature: Perform precipitation at a low temperature (e.g., on ice) to enhance protein crashing. |
| Matrix Effects | Co-eluting endogenous substances from the biological matrix can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[9] • Evaluate Different Extraction Methods: If protein precipitation yields high matrix effects, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample. • Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate analytes from matrix components, especially phospholipids.[9] • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can co-elute with the analyte and experience the same matrix effects, thus correcting for variations in signal intensity.[7][10] |
| Analyte Instability | Midostaurin can be sensitive to chemical stress conditions, potentially degrading during sample processing.[11] • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation. Aliquot samples after collection to avoid this. • Control pH and Temperature: Process samples promptly and avoid exposure to extreme pH or high temperatures. • Assess Stability: Perform stability tests (e.g., bench-top, freeze-thaw, post-preparative) during method validation to understand analyte behavior under various conditions. |
| Suboptimal pH during LLE | For liquid-liquid extraction, the pH of the aqueous phase is critical for ensuring the analyte is in a neutral state for efficient partitioning into the organic solvent. • Adjust Sample pH: Based on the pKa of Midostaurin and its metabolites, adjust the sample pH with a suitable buffer to neutralize the analytes before adding the organic solvent. |
Extraction Workflow and Troubleshooting Logic
The following diagram provides a logical workflow for a typical extraction process and a decision tree for troubleshooting low recovery.
Experimental Protocols
Below are detailed starting-point methodologies for common extraction techniques. These should be optimized and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and effective for high-throughput analysis but may result in higher matrix effects compared to LLE or SPE.[10]
-
Sample Preparation: Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled Midostaurin) to each sample, standard, and quality control. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Mixing: Vortex vigorously for at least 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. If needed, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract than PPT but is more labor-intensive.
-
Sample Preparation: Aliquot 100 µL of plasma or serum into a glass tube.
-
Internal Standard: Add 10 µL of the working internal standard solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., ammonium acetate) to adjust the sample pH, ensuring the analytes are in a neutral form.
-
Extraction Solvent: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex or mechanically shake the tubes for 15 minutes to facilitate the partitioning of the analytes into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance metrics from validated LC-MS/MS methods for Midostaurin analysis. Note that specific recovery percentages can vary significantly based on the exact protocol, matrix, and laboratory conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Reference |
| Typical Recovery | Generally >85% | Often >90% for a cleaner extract | [12] |
| Matrix Effect | Can be significant; requires careful management | Generally lower than PPT | [9][12] |
| Linear Range (Plasma/Serum) | 0.01 - 8.00 mg/L | Similar ranges achievable | [7] |
| Inter/Intra-day Imprecision | Typically well within ±10-15% | Typically well within ±10-15% | [7] |
| Pros | Fast, simple, high-throughput | Cleaner extract, lower matrix effects | |
| Cons | Higher potential for matrix effects | More time-consuming, requires solvent evaporation |
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
dealing with co-eluting interferences in Midostaurin bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences in the bioanalysis of Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of co-eluting interferences in Midostaurin bioanalysis?
A1: The primary sources of co-eluting interferences in Midostaurin bioanalysis are its major metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421 (hydroxylated midostaurin).[1][2][3] CGP52421 can exist as two epimers, which may co-elute with each other and potentially with the parent drug if the chromatographic separation is not optimal. Other potential sources include degradation products formed during sample processing or storage and endogenous matrix components from biological samples like plasma or serum.
Q2: What are the masses of Midostaurin and its main metabolites that I should be aware of?
A2: Understanding the mass-to-charge ratios (m/z) of Midostaurin and its metabolites is critical for developing a selective LC-MS/MS method. The table below summarizes the key precursor and product ions.
Table 1: Mass Transitions for Midostaurin and its Major Metabolites
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Midostaurin | 571.2 | 348.1 / 362.1 |
| Midostaurin-d5 (IS) | 576.2 | 348.1 / 362.1 |
| CGP62221 (O-desmethyl) | 557.0 | 348.0 |
| CGP52421 (hydroxylated) | 587.0 | 364.0 |
Note: The specific transitions may vary slightly depending on the instrument and ionization conditions.[1][4]
Q3: What are "matrix effects" and how can they affect my Midostaurin analysis?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins).[5] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of Midostaurin.[5] It is a significant consideration in bioanalysis and requires careful evaluation during method development and validation.
Troubleshooting Guides
Issue 1: Poor resolution between Midostaurin and its metabolites.
This guide will help you troubleshoot and improve the chromatographic separation of Midostaurin from its key metabolites, CGP62221 and CGP52421.
Troubleshooting Workflow
Caption: Workflow for optimizing chromatographic separation.
Step-by-Step Guide:
-
Column Selection: Ensure you are using a suitable reversed-phase column, such as a C18 column with a particle size of 3.5 µm or 5 µm. A longer column or a column with a smaller particle size can improve resolution.
-
Mobile Phase Composition: A common mobile phase combination is acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Gradient Optimization:
-
Initial Conditions: Start with a lower percentage of the organic solvent (e.g., acetonitrile) to ensure retention of all compounds on the column.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) will provide more time for the separation of closely eluting compounds.
-
Isocratic Hold: Consider incorporating isocratic holds at certain points in the gradient to improve the separation of specific pairs of compounds.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to better separation. However, ensure the analytes are stable at higher temperatures.
Issue 2: Suspected isobaric interference.
Isobaric interference occurs when a co-eluting compound has the same nominal mass as the analyte of interest, leading to an inaccurate signal.
Troubleshooting Workflow
Caption: Workflow for resolving isobaric interference.
Step-by-Step Guide:
-
Confirmation: First, confirm that the interference is indeed co-eluting and has the same mass. This can be done by:
-
Using a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass but different exact masses.
-
Altering the chromatographic conditions to see if the interfering peak can be separated from the analyte peak.
-
-
Selectivity of MRM Transitions:
-
Review the fragmentation patterns of Midostaurin and its metabolites.
-
Select multiple reaction monitoring (MRM) transitions that are unique to each compound. For example, if the primary transition shows interference, investigate if a secondary, less intense but more specific, product ion can be used for quantification.
-
-
Chromatographic Separation: As detailed in the previous section, optimizing the chromatography is the most effective way to resolve co-eluting interferences.
-
Sample Preparation: If chromatographic separation is not fully effective, consider more selective sample preparation techniques. For instance, if the interference is less polar than Midostaurin, a liquid-liquid extraction with a less polar solvent might selectively extract Midostaurin.
Issue 3: Significant matrix effects observed.
This guide provides steps to identify and mitigate matrix effects in your Midostaurin bioanalysis.
Troubleshooting Workflow
Caption: Workflow for mitigating matrix effects.
Step-by-Step Guide:
-
Identification:
-
Post-Column Infusion: Infuse a constant flow of Midostaurin solution into the mass spectrometer after the analytical column while injecting an extracted blank matrix sample. Dips or rises in the baseline signal at the retention time of Midostaurin indicate ion suppression or enhancement, respectively.
-
-
Mitigation Strategies:
-
Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is less effective at removing phospholipids, a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different extraction solvents to optimize the removal of interfering components.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be very effective at removing matrix interferences. Choose a sorbent that strongly retains Midostaurin while allowing matrix components to be washed away.
-
-
Chromatographic Separation: Adjust the gradient to separate Midostaurin from the regions of ion suppression identified in the post-column infusion experiment.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., Midostaurin-d5) is highly recommended. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of matrix effects, allowing for accurate correction during data processing.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting Midostaurin and its metabolites from plasma.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Midostaurin-d5 in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 100 µL of plasma in a clean tube, add 50 µL of the IS solution.
-
Add 100 µL of water and vortex briefly.
-
Add 2 mL of MTBE.
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Method Parameters
This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of Midostaurin and its metabolites.
Table 2: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-10 min: 90% B; 10.1-12 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms per transition |
| Collision Gas | Argon |
Note: These parameters should be optimized for your specific instrumentation and application.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ensuring linearity in Midostaurin assays with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midostaurin assays. The focus is on ensuring linearity and addressing common challenges by employing deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (IS) recommended for Midostaurin bioanalysis?
A1: A deuterated internal standard, such as Midostaurin-d5, is highly recommended for quantitative bioanalysis of Midostaurin using LC-MS/MS.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard because they share very similar physicochemical properties with the analyte.[2][3] This structural similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization.[4] Consequently, the use of a deuterated IS effectively compensates for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy, precision, and linearity of the assay.[5][6]
Q2: What are the potential pitfalls of using a deuterated internal standard?
A2: While highly beneficial, deuterated internal standards can present some challenges. In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[3] If the analyte and IS do not co-elute, they may experience different matrix effects, which can compromise the accuracy of quantification. Additionally, it is crucial to ensure the isotopic purity of the deuterated standard, as any unlabeled Midostaurin impurity will lead to an overestimation of the analyte concentration.
Q3: What can cause non-linearity in my Midostaurin calibration curve?
A3: Non-linearity in the calibration curve for Midostaurin can stem from several factors:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Midostaurin and its internal standard, leading to a non-proportional response.[7]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateau of the signal and a non-linear response.
-
Improper Internal Standard Concentration: An inappropriate concentration of the deuterated internal standard can lead to non-linear calibration curves.[8]
-
Analyte Adsorption: Midostaurin may adsorb to plasticware or the LC system, especially at low concentrations, leading to a loss of analyte and a non-linear response at the lower end of the curve.
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and contribute to non-linearity.[9]
Q4: How do I investigate and mitigate matrix effects in my Midostaurin assay?
A4: According to regulatory guidelines, evaluating the matrix effect is a critical part of bioanalytical method validation.[10][11] This is typically done by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. A common approach involves preparing three sets of samples:
-
Neat solution of Midostaurin and the deuterated IS.
-
Blank matrix extract spiked with Midostaurin and the deuterated IS post-extraction.
-
Midostaurin and deuterated IS spiked into the matrix before extraction.
By comparing the peak areas from these samples, you can calculate the matrix factor and the internal standard normalized matrix factor to assess the degree of ion suppression or enhancement. To mitigate matrix effects, consider optimizing sample preparation techniques (e.g., solid-phase extraction instead of protein precipitation), improving chromatographic separation to resolve Midostaurin from interfering matrix components, or adjusting the dilution of the sample.
Troubleshooting Guide
This guide addresses specific issues that may arise during Midostaurin assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.99) | - Inappropriate calibration range.- Matrix effects.- Detector saturation.- Issues with standard/IS preparation. | - Narrow the calibration range to the expected concentration of study samples.- Evaluate and mitigate matrix effects (see FAQ Q4).- Dilute samples with high concentrations to fall within the linear range.- Prepare fresh calibration standards and internal standard solutions. |
| High Variability in Quality Control (QC) Samples | - Inconsistent sample preparation.- Instrument instability.- Analyte instability in the matrix. | - Ensure consistent and precise execution of the sample preparation protocol.- Check for fluctuations in LC pressure, MS sensitivity, and autosampler performance.- Evaluate the freeze-thaw and bench-top stability of Midostaurin in the specific biological matrix.[12] |
| Retention Time Shift of Deuterated IS | - Isotope effect.- Changes in mobile phase composition or column temperature. | - While minor shifts can occur, ensure the shift is consistent. If the separation between the analyte and IS is significant, it may compromise matrix effect compensation.- Prepare fresh mobile phase and ensure the column oven is maintaining a stable temperature. |
| No or Low Signal for Midostaurin and/or IS | - Incorrect MS/MS transitions or collision energy.- Sample preparation failure (poor recovery).- Instrument malfunction (e.g., clogged sample loop, dirty ion source). | - Optimize MS parameters using a neat solution of Midostaurin and the deuterated IS.- Evaluate the extraction recovery of the sample preparation method.- Perform routine instrument maintenance, including cleaning the ion source and checking for leaks or blockages.[13] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Midostaurin from plasma or serum samples.
-
To a 100 µL aliquot of the biological sample (calibrator, QC, or unknown), add 20 µL of the deuterated internal standard working solution (e.g., Midostaurin-d5 in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters for Midostaurin Quantification
The following table provides a starting point for developing an LC-MS/MS method for Midostaurin. Optimization will be required for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Midostaurin) | Precursor Ion (m/z): 571.3Product Ion (m/z): 284.1 |
| MS/MS Transition (Midostaurin-d5 IS) | Precursor Ion (m/z): 576.3Product Ion (m/z): 289.1 |
| Collision Energy | Optimize for your instrument (typically 30-40 eV) |
Note: The specific m/z values for the precursor and product ions should be confirmed by direct infusion of the analyte and internal standard.
Visualizations
Experimental Workflow for Midostaurin Bioanalysis
Caption: Workflow for the bioanalysis of Midostaurin using a deuterated internal standard.
Midostaurin Signaling Pathway Inhibition
Caption: Midostaurin inhibits key signaling pathways involved in cancer cell proliferation.
References
- 1. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. worldwide.com [worldwide.com]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.at [shimadzu.at]
impact of co-administered drugs on Midostaurin metabolite analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Midostaurin and its metabolites, particularly concerning the impact of co-administered drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Midostaurin and how are they formed?
A1: Midostaurin is primarily metabolized by the hepatic enzyme Cytochrome P450 3A4 (CYP3A4).[1][2][3] This process generates two major pharmacologically active metabolites:
Both metabolites contribute to the overall therapeutic and toxicological profile of Midostaurin.[2] CGP62221 shows potency comparable to the parent drug, while CGP52421 is less potent in inhibiting cancer cell growth but has a significantly longer half-life (495 hours) and may contribute to sustained in vivo activity.[1][2][4]
Q2: How do co-administered drugs that are strong CYP3A4 inhibitors or inducers affect Midostaurin and its metabolite concentrations?
A2: Co-administration of drugs that modulate CYP3A4 activity can dramatically alter the plasma concentrations of Midostaurin and its metabolites.[4][5]
-
Strong CYP3A4 Inhibitors (e.g., ketoconazole, posaconazole, itraconazole) block the metabolism of Midostaurin.[4][6][7] This leads to a substantial increase in the exposure to the parent drug (Midostaurin) and a decrease in the formation and concentration of its metabolites, CGP62221 and CGP52421.[4][5] Studies have shown that a potent inhibitor like ketoconazole can increase Midostaurin exposure by more than tenfold.[4][5]
-
Strong CYP3A4 Inducers (e.g., rifampicin) accelerate the metabolism of Midostaurin.[4][5] This results in a significant decrease in the plasma concentration of Midostaurin and its metabolites, which can reduce the drug's efficacy.[4][6] Co-administration with rifampicin has been shown to decrease Midostaurin exposure by more than tenfold.[4][5]
Q3: Can co-administered drugs directly interfere with the analytical measurement of Midostaurin and its metabolites?
A3: Yes, direct analytical interference is a potential issue, especially in complex matrices like plasma from patients on multiple medications. The most common analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7][8] Interferences can occur in several ways:
-
Isobaric Interference: A co-administered drug or its metabolite may have the same nominal mass as Midostaurin or its metabolites, leading to an artificially high signal if not chromatographically separated.[9]
-
Ion Suppression/Enhancement: Co-eluting compounds can affect the ionization efficiency of the target analytes in the mass spectrometer's ion source, leading to underestimation (suppression) or overestimation (enhancement) of the true concentration.[10]
-
Fragment Interference: A co-administered drug might produce a fragment ion during mass spectrometry that is identical to the one being monitored for Midostaurin or its metabolites, causing inaccurate quantification.[9]
Q4: Are there specific classes of drugs known to cause significant drug-drug interactions (DDIs) with Midostaurin?
A4: Yes, due to its reliance on CYP3A4 metabolism, several classes of drugs require careful management when co-administered with Midostaurin.
-
Azole Antifungals (e.g., ketoconazole, posaconazole, itraconazole): These are potent CYP3A4 inhibitors and are frequently used in patients with AML.[7][11][12] Their use can lead to a 1.44-fold or greater increase in Midostaurin plasma exposure.[12]
-
Certain Antibiotics (e.g., rifampicin): Potent CYP3A4 inducers that drastically reduce Midostaurin levels.[4]
-
Other Kinase Inhibitors and Chemotherapies: The potential for interactions exists and should be evaluated on a case-by-case basis.[1] It is recommended to avoid co-administration with strong CYP3A4 inhibitors or inducers. If unavoidable, patients should be monitored closely for toxicity.[6][12]
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Analyte Concentrations
-
Question: My quantitative analysis shows Midostaurin and/or metabolite concentrations that are drastically different from the expected pharmacokinetic profile. What are the potential causes and how can I troubleshoot this?
-
Answer:
Potential Causes:
-
Unknown Co-medication: The patient may be taking a potent CYP3A4 inhibitor (causing high Midostaurin, low metabolite levels) or an inducer (causing low levels of both) that was not documented.
-
Analytical Interference: A co-administered drug or its metabolite may be interfering with the assay, causing an artificially high or low reading. This could be due to ion suppression/enhancement or isobaric interference.[10]
-
Sample Integrity: Issues with sample collection, processing (e.g., use of incorrect anticoagulant), or storage could have led to analyte degradation.
-
Instrument/Method Failure: Errors in sample preparation, incorrect standard curve, or mass spectrometer malfunction.
Troubleshooting Steps:
-
Verify Patient Medication: Cross-reference all patient records for concomitant medications, including over-the-counter drugs and supplements (e.g., St. John's Wort, a known CYP3A4 inducer).
-
Evaluate for Analytical Interference:
-
Post-column Infusion: Perform a post-column infusion experiment with Midostaurin and its metabolites while injecting a blank matrix sample from the patient (if available) to identify regions of ion suppression or enhancement in the chromatogram.
-
High-Resolution MS: If available, re-analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to check for isobaric interferences that would not be resolved by a standard triple quadrupole instrument.
-
-
Check Method Performance: Re-run quality control (QC) samples at low, medium, and high concentrations to confirm the validity of the analytical run. Ensure the internal standard response is stable across all samples.
-
Review Sample History: Confirm that the sample was handled correctly according to the established protocol from collection to analysis.
-
Issue 2: Poor Chromatographic Peak Shape or Co-elution
-
Question: I am observing poor peak shape (e.g., tailing, fronting) or my analyte peaks are co-eluting with other peaks from the matrix, potentially from a co-administered drug. How can I resolve this?
-
Answer:
Potential Causes:
-
Suboptimal Chromatography: The current LC method may not have sufficient resolving power to separate the analytes from matrix components or co-administered drugs.
-
Column Degradation: The analytical column may be old, contaminated, or have lost efficiency.
-
Matrix Effects: High concentrations of other compounds in the sample can impact chromatographic performance.
Troubleshooting Steps:
-
Optimize LC Method:
-
Gradient Modification: Adjust the gradient slope of the mobile phase. A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase pH: Modify the pH of the aqueous mobile phase to alter the ionization state and retention of Midostaurin or interfering compounds.
-
Different Column Chemistry: Test a column with a different stationary phase (e.g., Phenyl-Hexyl, C8, or HILIC) that offers different selectivity.
-
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interfering substances before injection.
-
System Maintenance: Flush the LC system and install a new analytical column and guard column to ensure optimal performance.
-
Data Summary Tables
Table 1: Impact of Strong CYP3A4 Modulators on Midostaurin Pharmacokinetics
| Co-administered Drug | Drug Class | Effect on Midostaurin Cmax | Effect on Midostaurin AUC | Effect on Metabolite Cmax |
| Ketoconazole | Strong CYP3A4 Inhibitor | ~1.8-fold Increase[4] | >10-fold Increase[4][5] | ~2-fold Decrease[4] |
| Rifampicin | Strong CYP3A4 Inducer | Notable Decrease[4] | >10-fold Decrease[4][5] | Decrease[4] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Table 2: Pharmacokinetic Properties of Midostaurin and its Major Metabolites
| Compound | Formation Pathway | Plasma Half-life | Key Characteristics |
| Midostaurin | Parent Drug | ~20.3 hours[2] | Substrate of CYP3A4.[1][2][4] |
| CGP62221 | O-demethylation | ~33.4 hours[2] | Active metabolite with potency comparable to Midostaurin.[1] |
| CGP52421 | Hydroxylation | ~495 hours[2] | Active metabolite, less potent but accumulates in vivo due to long half-life.[1][4] |
Experimental Protocols
General Protocol: Quantification of Midostaurin and Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized and validated for individual laboratory setups.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and quality controls on ice.
-
To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a stable isotope-labeled internal standard (e.g., Midostaurin-d5).[13]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.[13]
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <5 µm particle size) is commonly used.[14]
-
Mobile Phase A: Water with an additive for improved peak shape and ionization (e.g., 0.1% formic acid or 10 mM ammonium formate).[13]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.[13]
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. The gradient must be optimized to separate Midostaurin, CGP62221, and CGP52421 from each other and from potential interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode.[13]
-
Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Midostaurin, CGP62221, CGP52421, and the internal standard. These are highly specific to the instrument used.
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, sheath gas, auxiliary gas, capillary temperature) and collision energy for each MRM transition to maximize signal intensity.
-
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of Midostaurin and its metabolites.
-
Calculate the analyte concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve using a weighted (e.g., 1/x²) linear regression.
-
Visualizations
Caption: Midostaurin metabolism via CYP3A4 and points of drug-drug interaction.
Caption: Workflow for troubleshooting unexpected analytical results.
Caption: Factors influencing Midostaurin analysis and therapeutic effect.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rydapt (midostaurin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Evaluation of drug-drug interactions between midostaurin and strong CYP3A4 inhibitors in patients with FLT-3-mutated acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
improving sensitivity for low-level detection of Midostaurin metabolites
Welcome to the technical support center for the analysis of Midostaurin and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving sensitive and accurate detection of Midostaurin metabolites, particularly at low levels.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Midostaurin and how are they formed?
A1: The two major active metabolites of Midostaurin are CGP62221 (O-desmethylated product) and CGP52421 (hydroxylated product).[1][2][3] These metabolites are formed primarily in the liver through metabolism by the cytochrome P450 enzyme, CYP3A4.[4][5][6] Both metabolites are pharmacologically active and contribute to the overall therapeutic effect of Midostaurin.[7][8]
Q2: Why is the sensitive detection of Midostaurin metabolites important?
A2: Sensitive detection is crucial for several reasons. Firstly, the metabolites of Midostaurin are active and contribute to its efficacy, so understanding their concentration is important for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Secondly, due to potential drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4, the levels of Midostaurin and its metabolites can be significantly altered, impacting both efficacy and safety.[5][9] Therapeutic drug monitoring, which relies on sensitive detection, can help personalize dosing and mitigate risks.[10]
Q3: What is the recommended analytical method for quantifying Midostaurin and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended method for the quantification of Midostaurin and its metabolites in biological matrices.[6][10][11] This technique offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations in complex samples like plasma or serum.
Troubleshooting Guide for Low-Level Detection
This guide addresses common issues encountered during the low-level detection of Midostaurin metabolites using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Poor sensitivity / Low signal intensity | Inefficient ionization in the mass spectrometer source. | Optimize electrospray ionization (ESI) source parameters. For basic compounds like Midostaurin and its metabolites, positive ion mode is typically used. Ensure the mobile phase pH is acidic to promote protonation.[12] |
| Suboptimal sample preparation leading to analyte loss. | Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[12] For low concentrations, SPE can provide better cleanup and enrichment.[13] | |
| Matrix effects (ion suppression or enhancement). | Improve chromatographic separation to resolve metabolites from interfering matrix components.[14] Consider using a stable isotope-labeled internal standard (SIL-IS) for each metabolite to compensate for matrix effects.[9] Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection. | |
| High background noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use disposable items. |
| Carryover from previous injections. | Implement a rigorous needle and injector wash protocol between samples. This may involve using a strong organic solvent. | |
| Poor peak shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile to achieve better peak focusing. Ensure the injection solvent is compatible with the initial mobile phase conditions.[12] |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, flush the column or replace it. | |
| Inconsistent results / Poor reproducibility | Variability in sample preparation. | Automate sample preparation steps where possible. Ensure consistent timing and temperature for all extraction and evaporation steps. |
| Instability of metabolites in the sample or extract. | Investigate the stability of Midostaurin metabolites under the storage and analytical conditions.[11] Samples should be stored at -80°C and processed quickly. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Midostaurin and its metabolites.
Table 1: Pharmacokinetic Parameters of Midostaurin and its Metabolites
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |
| Midostaurin | ~1000-2000 | 1-3 | Varies | ~21 |
| CGP62221 | ~2000-3000 | Varies | Varies | ~32 |
| CGP52421 | ~4000-5000 | Varies | Varies | ~471 |
Note: Values are approximate and can vary significantly between individuals and with co-administered drugs.[5]
Table 2: In Vitro Inhibitory Activity (IC50) of Midostaurin and its Metabolites
| Target Kinase | Midostaurin (nM) | CGP62221 (nM) | CGP52421 (nM) |
| FLT3 | <10 | Similar to Midostaurin | Similar to Midostaurin |
| KIT | ~86 | Potent inhibitor | Potent inhibitor |
| PKCα | ~22 | Similar to Midostaurin | 2-4 times less potent |
| VEGFR2 | ~86 | Potent inhibitor | Potent inhibitor |
| SYK | ~95 | Potent inhibitor | Potent inhibitor |
Source: Data compiled from multiple in vitro studies.[1][3][8]
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
This is a common and straightforward method for initial sample cleanup.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Midostaurin-d8).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This provides a general starting point for method development.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Midostaurin, CGP62221, CGP52421, and the internal standard need to be optimized.
Visualizations
References
- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Challenges: A Comparative Guide to LC-MS/MS Method Validation for Midostaurin
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive comparison of validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the multi-kinase inhibitor Midostaurin, with a special focus on the prospective use of 3-Hydroxy Midostaurin-d5 as an internal standard.
Midostaurin is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Its complex metabolism, primarily mediated by CYP3A4, results in two major active metabolites, CGP62221 and CGP52421 (3-Hydroxy Midostaurin).[2] The significant in-vivo concentrations of these metabolites necessitate robust and reliable bioanalytical methods for pharmacokinetic and therapeutic drug monitoring.
This guide delves into the validation of an LC-MS/MS method for Midostaurin, offering a comparative analysis of using a stable isotope-labeled internal standard of the parent drug versus a deuterated metabolite, this compound. While the use of a deuterated parent drug is a well-established practice, the application of a metabolite's stable isotope as an internal standard for the parent drug presents unique considerations.
Performance Comparison of Internal Standards
The choice of an internal standard (IS) is critical for the accuracy and precision of an LC-MS/MS assay, as it compensates for variability during sample preparation and analysis.[3] The ideal IS co-elutes with the analyte and has similar ionization properties.[4]
While no published studies to date have specifically detailed the validation of a Midostaurin assay using this compound, we can extrapolate a theoretical performance comparison based on established bioanalytical principles and existing validated methods that utilize a stable isotope-labeled Midostaurin.
Table 1: Comparison of Quantitative Performance Parameters
| Validation Parameter | Method using Midostaurin Stable Isotope-Labeled IS (e.g., Midostaurin-d5) | Hypothetical Method using this compound IS | Rationale for Hypothetical Performance |
| Linearity (r²) | ≥ 0.99 | Expected to be ≥ 0.99 | A stable isotope-labeled IS generally ensures a linear response over a wide concentration range. |
| Precision (%RSD) | Intra-day: < 15% Inter-day: < 15% | Expected to be < 15% | A well-chosen IS effectively corrects for analytical variability, leading to high precision. |
| Accuracy (%Bias) | Within ±15% of nominal concentration | Expected to be within ±15% | The IS is crucial for achieving high accuracy by compensating for matrix effects and extraction inconsistencies. |
| Recovery (%) | Consistent and reproducible, though not always 100% | May differ from Midostaurin | As 3-Hydroxy Midostaurin is more polar, its recovery during sample preparation might differ from that of Midostaurin. This difference is acceptable as long as it is consistent and the IS effectively tracks the analyte's recovery. |
| Matrix Effect | Compensated by the co-eluting stable isotope-labeled IS[5] | Potential for differential matrix effects | Due to potential differences in chromatographic retention times between Midostaurin and its hydroxylated metabolite, the two compounds might experience different matrix effects. A stable isotope-labeled IS of the analyte itself is generally superior in compensating for matrix effects.[3] |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 1-10 ng/mL)[1] | Expected to be in a similar range | The LLOQ is primarily determined by the sensitivity of the mass spectrometer and the background noise, which should not be significantly impacted by the choice of a stable isotope-labeled IS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods for Midostaurin.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.
-
To 100 µL of plasma/serum sample, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (either Midostaurin-d5 or this compound) at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Midostaurin.
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and IS, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | - Midostaurin: To be optimized (e.g., m/z 571 -> 281) - this compound: To be optimized |
Workflow and Signaling Pathway Diagrams
Visual representations of experimental workflows and biological pathways can enhance understanding and clarity.
Caption: Experimental workflow for LC-MS/MS validation of Midostaurin.
Caption: Simplified metabolic pathway of Midostaurin.
Concluding Remarks
The validation of a robust and reliable LC-MS/MS method is crucial for the clinical development and therapeutic monitoring of Midostaurin. While the use of a stable isotope-labeled internal standard of the parent drug is the gold standard, the exploration of a deuterated major metabolite like this compound as an internal standard is a plausible alternative.
The primary advantage of using a stable isotope-labeled internal standard of the analyte is the near-identical physicochemical properties, which ensures optimal correction for extraction variability and matrix effects.[3] A potential, though less common, rationale for using a labeled metabolite could be in studies specifically designed to investigate the formation and clearance of that metabolite alongside the parent drug. However, for the routine quantification of the parent drug, a labeled version of the parent drug itself generally provides the most accurate and reliable results.
Researchers developing a new LC-MS/MS method for Midostaurin should carefully consider the choice of internal standard. While this compound is a viable option, a thorough validation according to regulatory guidelines is essential to demonstrate its suitability and to ensure the generation of high-quality, reliable data for this important therapeutic agent. Future studies directly comparing the performance of different internal standards for Midostaurin quantification would be of significant value to the scientific community.
References
- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Bioanalysis: The Case for 3-Hydroxy Midostaurin-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drug metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of 3-Hydroxy Midostaurin-d5 with other potential internal standards, supported by established principles in mass spectrometry-based bioanalysis.
In the realm of therapeutic drug monitoring and pharmacokinetic studies of Midostaurin, a multi-targeted kinase inhibitor, the accurate quantification of its metabolites, such as 3-Hydroxy Midostaurin, is crucial. This compound is a deuterium-labeled analog of this metabolite, specifically designed for use as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide will delve into the performance characteristics of this compound and compare it with plausible alternatives, underscoring the significance of selecting an optimal internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, processing, and ionization.[3] This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate normalization of the signal. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative bioanalysis.[4] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The primary advantage of using a SIL internal standard is its ability to effectively compensate for matrix effects.[4] Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a major source of variability and inaccuracy in LC-MS assays.[1] Because a SIL internal standard has the same chromatographic retention time and ionization efficiency as the analyte, it is affected by the matrix in the same way, leading to a consistent analyte-to-internal standard response ratio.[3]
Comparison of this compound with a Structural Analog Internal Standard
To illustrate the performance differences, this guide presents a hypothetical comparison between this compound and a structural analog internal standard. A structural analog is a compound that is chemically similar but not identical to the analyte. For this comparison, we will consider a hypothetical analog, "Analog-IS," which has a similar core structure to 3-Hydroxy Midostaurin but differs in a functional group, leading to a slight difference in its physicochemical properties.
Data Presentation
The following tables summarize the expected performance of this compound compared to Analog-IS based on typical outcomes in bioanalytical method validation.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound (Deuterated IS) | Analog-IS (Structural Analog) | Rationale for Performance Difference |
| Matrix Effect | Minimal to negligible impact on final quantification. | Potential for significant impact on accuracy. | The deuterated IS co-elutes and experiences the same ion suppression/enhancement as the analyte, providing effective normalization. The structural analog may have a different retention time and ionization response, leading to differential matrix effects.[5] |
| Recovery | High and consistent, tracks analyte recovery effectively. | Variable and may not accurately reflect analyte recovery. | The identical chemical nature of the deuterated IS ensures it behaves the same as the analyte during sample preparation and extraction. The structural analog's different properties can lead to different extraction efficiencies. |
| Precision (%CV) | Typically <5% | Can be >15% | The superior ability of the deuterated IS to correct for variability in the analytical process results in lower coefficients of variation. |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | Accurate correction for matrix effects and recovery by the deuterated IS leads to results closer to the true value. Inaccurate normalization by the structural analog can introduce significant bias. |
Table 2: Hypothetical Quantitative Comparison of Matrix Effects
The matrix effect is evaluated by comparing the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a neat solution. The internal standard's ability to compensate is assessed by the consistency of the analyte/internal standard area ratio.
| Sample Matrix Lot | Analyte Peak Area (in Matrix vs. Neat) | Analyte/3-Hydroxy Midostaurin-d5 Area Ratio | Analyte/Analog-IS Area Ratio |
| Lot A | 75% (Ion Suppression) | 0.98 | 0.80 |
| Lot B | 110% (Ion Enhancement) | 1.02 | 1.15 |
| Lot C | 60% (Significant Ion Suppression) | 0.99 | 0.65 |
| Variability | High | Low and Consistent | High and Inconsistent |
Experimental Protocols
To generate the type of comparative data presented above, the following experimental protocols are typically employed during bioanalytical method validation.
Protocol 1: Evaluation of Matrix Effect
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte (3-Hydroxy Midostaurin) and both internal standards (this compound and Analog-IS).
-
Prepare a working solution of the analyte and internal standards in a neat solvent (e.g., methanol/water).
-
-
Sample Preparation:
-
Obtain blank biological matrix (e.g., plasma) from at least six different sources.
-
Process the blank matrix samples using the intended extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After extraction, spike the processed blank matrix extracts with the analyte and internal standard working solution (post-extraction spike).
-
Prepare a corresponding set of samples by spiking the neat solvent with the same concentration of the analyte and internal standard.
-
-
LC-MS Analysis:
-
Analyze both sets of samples using the developed LC-MS method.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) for the analyte and internal standards: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor: Normalized MF = (MF of analyte) / (MF of internal standard). A value close to 1.0 indicates effective compensation for the matrix effect.
-
Protocol 2: Assessment of Recovery
-
Sample Preparation:
-
Spike blank biological matrix with the analyte and internal standard at three different concentration levels (low, medium, and high).
-
Process these spiked samples using the chosen extraction method.
-
Prepare a second set of samples by processing blank matrix and then spiking the extracted samples with the analyte and internal standard at the same concentrations (post-extraction spike).
-
-
LC-MS Analysis:
-
Analyze both sets of samples.
-
-
Data Analysis:
-
Calculate the recovery: Recovery (%) = (Peak area of pre-extraction spiked sample) / (Peak area of post-extraction spiked sample) * 100.
-
The recovery of the analyte and the internal standard should be consistent across the concentration range.
-
Mandatory Visualization
Caption: Workflow illustrating the role of an internal standard in correcting for variability.
Caption: Comparison of how ideal and non-ideal internal standards are affected by matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Accuracy in Midostaurin Quantification: A Comparative Guide to Deuterated Standard-Based LC-MS/MS Methods
The accurate quantification of Midostaurin, a critical multi-targeted tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis, is paramount for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard, specifically a deuterated analog of Midostaurin (Midostaurin-d5), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and reliable method for its determination in biological matrices. This guide provides an objective comparison of the performance of this method, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
The Gold Standard: Isotope Dilution Mass Spectrometry
The principle behind using a deuterated internal standard lies in the concept of isotope dilution mass spectrometry. This technique is widely regarded as a gold standard for quantitative analysis due to its ability to correct for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.[1] The deuterated standard is chemically identical to the analyte (Midostaurin) but has a higher mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during the analytical process. This co-elution and co-ionization behavior effectively normalizes for any matrix effects or procedural losses, leading to high accuracy and precision.[1]
Experimental Workflow and Protocols
The quantification of Midostaurin in plasma or serum samples typically involves a straightforward yet robust experimental workflow. The process begins with sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.
References
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Midostaurin Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Midostaurin, the choice of sample preparation method is a critical determinant of assay performance. This guide provides an objective comparison of two commonly employed techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by available experimental data to inform method selection and development.
Midostaurin, a multi-kinase inhibitor, requires robust and reliable analytical methods for its quantification in biological matrices, essential for pharmacokinetic studies and therapeutic drug monitoring. The complexity of these matrices necessitates an effective sample cleanup step to remove interfering substances, primarily proteins, that can compromise the accuracy and precision of downstream analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This comparison will delve into the experimental protocols, performance characteristics, and practical considerations of both protein precipitation and liquid-liquid extraction for the analysis of Midostaurin.
At a Glance: Key Performance Metrics
The selection of an appropriate sample preparation technique hinges on a variety of factors, including recovery, purity of the final extract, and the impact of the biological matrix on the analytical signal. While direct comparative studies for Midostaurin are limited, data from various bioanalytical validation reports provide insights into the performance of each method.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | ~90% | Data not consistently reported for Midostaurin, but generally offers high recovery for small molecules. |
| Matrix Effect | Can be significant; co-extraction of phospholipids and other endogenous components can lead to ion suppression or enhancement in LC-MS/MS analysis. | Generally provides cleaner extracts with reduced matrix effects compared to PPT due to the selective partitioning of the analyte. |
| Lower Limit of Quantification (LLOQ) | 0.01 mg/L in human plasma[1][2] | 10.0 ng/mL in human plasma[3] |
| Precision (RSD%) | Within-day: 1.2-2.8%; Between-day: 1.2-6.9%[4] | Data not specifically available for Midostaurin. |
| Accuracy | Within ±15% (±20% for LLQ)[4] | Data not specifically available for Midostaurin. |
| Simplicity & Speed | High-throughput, simple, and fast. | More labor-intensive and time-consuming than PPT. |
| Solvent Consumption | Lower organic solvent consumption. | Higher organic solvent consumption. |
Delving into the Methodologies: Experimental Protocols
Detailed and validated protocols are the cornerstone of reproducible bioanalytical results. Below are representative experimental procedures for both protein precipitation and liquid-liquid extraction of Midostaurin from plasma.
Protein Precipitation Workflow
This method is favored for its simplicity and speed, making it amenable to high-throughput applications.
References
- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the performance of different LC columns for Midostaurin analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of Midostaurin, a multi-targeted kinase inhibitor, is crucial for therapeutic drug monitoring, formulation development, and quality control. The selection of an appropriate Liquid Chromatography (LC) column is a critical factor in achieving accurate and robust analytical methods. This guide provides a comparative overview of the performance of different LC columns reported in the scientific literature for the analysis of Midostaurin.
Comparative Performance of LC Columns
The following table summarizes the performance of various C18 columns used for the analysis of Midostaurin, based on data from several research articles. It is important to note that the experimental conditions varied across these studies, which can influence performance characteristics.
| Column Name | Dimensions | Particle Size | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Key Performance Highlights | Reference |
| YMC Trait C18 ExRS | 150 × 4.6 mm | 3 µm | A: 10 mM Phosphate Buffer (pH 3.0)B: 90% Acetonitrile + 10% Water (Gradient) | 0.5 | Not explicitly stated | Good separation of Midostaurin from its impurities. The method was developed using an analytical quality by design approach.[1] | [1] |
| X-Bridge C18 | 4.6 x 250 mm | 5 µm | Methanol: Water (75:25% v/v) | 1.0 | 3.155 | Rapid and precise method with a linear response in the concentration range of 10-50 µg/mL.[2][3][4][5] | [2][3][4][5] |
| Inertsil ODS-3V | 250 × 4.6 mm | 5 µm | Ammonium formate (40 mM) and Acetonitrile | Not explicitly stated | Not explicitly stated | Good resolution between Midostaurin and its degradation products in a stability-indicating method.[6] | [6] |
| Thermo Scientific C18 | Not specified | Not specified | Water, Acetonitrile, and Trifluoroacetic acid in specific ratios | 1.0 | 5.40 | The method demonstrated linearity over a concentration range of 10-80 µg/ml with a high regression coefficient (0.9994).[7] | [7] |
| Syncronis C18 | 250mm x 4.6mm | 5µm | Water, Trifluoroacetic acid (0.1%), and Acetonitrile (20:80:0.1% v/v) | 1.0 | 5.40 | The developed method was validated as per ICH guidelines for linearity, accuracy, precision, robustness, and specificity.[8] | [8] |
| Octadecyl silica column | Not specified | 3.5µm | A: 0.1% (v/v) formic acid in acetonitrileB: 10mM ammonium formate in water with 0.1% formic acid (Gradient) | Not explicitly stated | Not explicitly stated | Validated for a quantitative bioanalytical LC-MS/MS assay with good within-day and between-day precision.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited literature.
Method 1: YMC Trait C18 ExRS [1]
-
Sample Preparation: Not detailed in the abstract.
-
LC System: Not specified.
-
Column: YMC Trait C18 ExRS (150 × 4.6 mm, 3 µm).[1]
-
Mobile Phase:
-
Gradient: Linear gradient program up to 65 minutes.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 290 nm.[1]
Method 2: X-Bridge C18 [2][3][4][5]
-
Sample Preparation: Not detailed in the abstract.
-
LC System: Not specified.
-
Injection Volume: Not specified.
Method 3: Inertsil ODS-3V [6]
-
Sample Preparation: Stress testing of Midostaurin softgel capsules under acid, alkaline, oxidative, photolytic, thermolytic, and hydrolysis conditions.[6]
-
LC System: Reserved-phase HPLC.[6]
-
Column: Inertsil ODS-3V (250 × 4.6 mm, 5 μm).[6]
-
Mobile Phase: Ammonium formate (40 mM) and acetonitrile.[6]
-
Run Time: 25 minutes.[6]
-
Detection: HPLC and LC-MS.[6]
Visualizing the Analytical Workflow and Performance Evaluation
To better understand the process of evaluating LC columns for Midostaurin analysis, the following diagrams illustrate the general experimental workflow and the key performance parameters considered.
Caption: General experimental workflow for Midostaurin analysis by LC.
Caption: Key parameters for evaluating LC column performance.
References
- 1. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 6. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method development for quantifying midostaurin in capsules. [wisdomlib.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition Profiles: 3-Hydroxy Midostaurin versus Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibition profiles of Midostaurin, a multi-targeted kinase inhibitor, and its major metabolite, 3-Hydroxy Midostaurin (CGP52421). Understanding the subtle yet significant differences in their inhibitory activities is crucial for elucidating the overall pharmacological effect of Midostaurin in vivo. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Midostaurin and its metabolite, 3-Hydroxy Midostaurin, against a selection of key kinases implicated in hematological malignancies. The data highlights a comparable potency against mutant forms of FLT3 and KIT, with some variations observed across other kinases. Like midostaurin, its metabolites potently inhibit mutant forms of FLT3 and KIT, as well as several other kinases that are either directly involved in deregulated signaling pathways or have been implicated in playing a role in AML through stromal support, such as IGF1R, LYN, PDPK1, RET, SYK, TRKA, and VEGFR2.[1][2]
| Kinase Target | Midostaurin IC50/GI50 (nM) | 3-Hydroxy Midostaurin (CGP52421) IC50/GI50 (nM) | Assay Type |
| FLT3-ITD | <10 | 200-400 | Cell-based |
| FLT3-D835Y | <10 | 200-400 | Cell-based |
| KIT D816V | Not specified | 320 | Cell-based (GI50) |
| SYK | 20.8 | Not specified | Enzyme assay |
Note: The data for 3-Hydroxy Midostaurin is for an epimeric mixture unless otherwise specified. A comprehensive comparison across a broader kinase panel can be found in the work of Manley PW, et al., Biochemistry 2018.[1]
Experimental Protocols
The determination of kinase inhibition profiles typically involves biochemical and cell-based assays. Below are detailed methodologies representative of those used to generate the comparative data.
Radiometric Kinase Assay (Biochemical)
This method is considered the "gold standard" for its direct measurement of kinase activity.[3]
Objective: To quantify the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (Midostaurin, 3-Hydroxy Midostaurin) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA) or by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (Biochemical)
This is a widely used, non-radioactive, luminescence-based assay for measuring kinase activity.
Objective: To quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction to allow for ADP production.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP produced.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values as described above.
Cell-Based Proliferation Assay
Objective: To determine the effect of kinase inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 or MOLM-13 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density.
-
Compound Treatment: Add the test compounds at a range of concentrations to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 3-Hydroxy Midostaurin-d5
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxy Midostaurin-d5, a deuterated metabolite of Midostaurin used as an internal standard in analytical and pharmacokinetic research. Adherence to these guidelines is critical for protecting personnel and the environment.
Hazard Profile and Safety Precautions
Key Hazards:
-
May cause respiratory irritation.[1]
-
Suspected of damaging fertility or the unborn child.[2]
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Very toxic to aquatic life with long-lasting effects.[2]
Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Standard |
| Hands | Chemical-resistant gloves (e.g., nitrile) | ASTM F739 or EN 374 |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk | ANSI Z87.1 or EN 166 |
| Body | Laboratory coat; additional protective clothing as needed | --- |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. | --- |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Containment:
-
Solid Waste:
-
Collect unused or expired this compound in its original container or a compatible, sealable container.
-
Contaminated materials such as pipette tips, vials, and absorbent paper should be placed in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Ensure the container is properly vented if there is a risk of gas generation, although this is unlikely for this compound under normal laboratory conditions.
-
3. Waste Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of spills.
-
Ensure that incompatible waste types are not stored together.
5. Disposal and Transfer:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for a scheduled pickup of the hazardous waste.
-
Follow all institutional and local regulations for the transfer and documentation of hazardous waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water. |
| Large Spill | Evacuate the area and contact your institution's EHS office or emergency response team immediately. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
